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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characteristics of 5-Fluoropyridin-3-amine Hydrochloride

Introduction 5-Fluoropyridin-3-amine, and its hydrochloride salt, is a critical fluorinated pyridine building block in modern medicinal chemistry and drug development. Its utility is highlighted by its role as a key inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoropyridin-3-amine, and its hydrochloride salt, is a critical fluorinated pyridine building block in modern medicinal chemistry and drug development. Its utility is highlighted by its role as a key intermediate in the synthesis of targeted therapies, including Ivosidenib, an inhibitor of isocitrate dehydrogenase-1 (IDH1) used in the treatment of acute myeloid leukemia.[1][2] A thorough understanding of the physicochemical properties of the hydrochloride salt form is paramount for researchers and process chemists. The conversion to a hydrochloride salt is a common strategy to improve the aqueous solubility and handling properties of amine-containing active pharmaceutical ingredients (APIs) and intermediates.

This technical guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of 5-Fluoropyridin-3-amine HCl. It is designed to be a practical resource for laboratory scientists, offering not only collated data but also the causal scientific reasoning and field-proven experimental protocols necessary for its effective application, characterization, and manipulation in a research and development setting.

Section 1: Chemical Identity and Structure

The hydrochloride salt is formed by the protonation of one of the basic nitrogen centers of 5-Fluoropyridin-3-amine, typically the more basic pyridine ring nitrogen. This conversion significantly alters the compound's physical properties compared to its free base form.

Identifier5-Fluoropyridin-3-amine (Free Base)5-Fluoropyridin-3-amine HCl (Salt)
IUPAC Name 5-fluoropyridin-3-amine[3][4]5-fluoropyridin-3-aminium chloride
Synonyms 3-Amino-5-fluoropyridine, (5-Fluoropyridin-3-yl)amine[2][5]5-Fluoropyridin-3-amine hydrochloride
CAS Number 210169-05-4[5][6]896161-34-5
Molecular Formula C₅H₅FN₂[4][7]C₅H₆ClFN₂
Molecular Weight 112.11 g/mol [2][5]148.57 g/mol
SMILES Nc1cncc(F)c1[4][5]Cl.Nc1cncc(F)c1
InChIKey ZRORIJXOWXYPMO-UHFFFAOYSA-N[4][5]N/A

Section 2: Core Physicochemical Properties

The following table summarizes key physicochemical data. It is critical to note that much of the publicly available experimental data pertains to the free base. The properties of the HCl salt are discussed in the subsequent sections, supplemented with robust experimental protocols for their determination.

PropertyValue (Free Base unless specified)Source(s)
Appearance Light yellow to pale cream or brown crystalline powder/solid.[1][3][1][3]
Melting Point 83-90 °C[3][5]
Boiling Point 232.7 ± 20.0 °C at 760 mmHg (Predicted)[8]
Aqueous Solubility 6.16 mg/mL (Predicted)[9]
pKa 3.20 ± 0.10 (Predicted)[10]
LogP (XLogP3) 0.3 - 0.42 (Predicted)[7][8]
Density 1.3 ± 0.1 g/cm³ (Predicted)[8]
Solubility Profile: The Rationale for the HCl Salt

The predicted aqueous solubility of the free base is approximately 6.16 mg/mL.[9] While this indicates some solubility, for many pharmaceutical applications, particularly in creating stock solutions for biological assays or for aqueous-based reaction media, higher solubility is desirable. The conversion to a hydrochloride salt drastically increases aqueous solubility by introducing a charged, more polar species (the pyridinium cation) that interacts more favorably with water molecules.

This protocol provides a definitive method for determining the aqueous solubility of 5-Fluoropyridin-3-amine HCl at a specific temperature, a critical parameter for formulation and process development.[11][12]

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility.[13] By agitating an excess of the solid compound in the solvent for an extended period, a true equilibrium between the dissolved and undissolved states is achieved, providing a measure of the maximum concentration the solvent can hold.[11][14]

Methodology:

  • Preparation: Add an excess amount of 5-Fluoropyridin-3-amine HCl (e.g., 50-100 mg) to a known volume of purified water (e.g., 5 mL) in three separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[11][13]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature for at least 1 hour to allow the undissolved solid to settle. Centrifuge the vials to ensure complete sedimentation of the solid.[14]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining micro-particulates.[11]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Determine the concentration of the solute using a validated analytical method, such as HPLC with UV detection, by comparing the response to a calibration curve generated from standards of known concentration.[11]

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature. The results from the three replicate vials should agree within an acceptable margin of error.[14]

Caption: Workflow for the Shake-Flask Solubility Determination.

Acidity and Basicity (pKa): Guiding pH-Dependent Behavior

The pKa value is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at any given pH, which in turn governs solubility, membrane permeability, and interactions with biological targets. 5-Fluoropyridin-3-amine has two basic centers: the exocyclic amino group and the pyridine ring nitrogen. The electron-withdrawing nature of the fluorine atom and the pyridine ring itself reduces the basicity of these groups compared to simple anilines or pyridines. The predicted pKa of 3.20 likely corresponds to the protonation of the pyridine nitrogen, forming the pyridinium ion of the HCl salt.[10]

This protocol describes a reliable method for experimentally verifying the pKa value(s) of 5-Fluoropyridin-3-amine HCl.

Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.[15][16] For a weak base (like the free amine) being titrated with a strong acid, or its salt being titrated with a strong base, the pH at the half-equivalence point (where half of the species is protonated) is equal to the pKa.[17] The inflection point of the resulting sigmoid titration curve precisely locates this value.[16][18]

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15][18]

  • Sample Preparation: Accurately weigh and dissolve a sample of 5-Fluoropyridin-3-amine HCl in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.[15][17]

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[17][18] Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the pH at the half-equivalence point. For higher precision, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot indicates the equivalence point.[19]

G cluster_prep Preparation & Setup cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution (with KCl) Calibrate->Prepare Purge Purge with Nitrogen (N2) Prepare->Purge Titrate Add NaOH Titrant Incrementally Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st & 2nd Derivatives Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Experimental workflow for pKa determination via potentiometry.

Section 3: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of 5-Fluoropyridin-3-amine HCl. While experimental spectra are not widely published, the chemical shifts can be reliably predicted based on fundamental principles of substituent effects on the pyridine ring.

Interpretive Rationale:

  • ¹H NMR: The pyridine ring protons will appear in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom at C5 will cause through-space and through-bond coupling to the protons at C4 and C6, resulting in characteristic splitting patterns (doublets or doublet of doublets). The protons of the -NH₃⁺ group (in D₂O, this signal would exchange and disappear) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon atoms will show distinct signals, with C-F coupling being a key diagnostic feature. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF), while other carbons (C4, C6) will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons (H4, H6) providing further structural confirmation.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of chemical intermediates and APIs. For aromatic amines, reversed-phase HPLC with UV detection is a robust and widely used method.[20]

Causality: This method separates the main component from potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[21] The acidic modifier (formic acid) ensures that the amine is protonated, leading to sharp, symmetrical peak shapes.

Methodology:

  • Sample Preparation: Accurately prepare a stock solution of 5-Fluoropyridin-3-amine HCl in a suitable diluent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.[22]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[22]

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area).

Caption: HPLC workflow for purity analysis of 5-Fluoropyridin-3-amine HCl.

Section 4: Stability and Handling

Proper handling and storage are crucial to maintain the integrity of 5-Fluoropyridin-3-amine HCl.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[23]

  • Stability: While generally stable, the free base can be air-sensitive. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation. The HCl salt is typically more stable than the free base.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Safety: 5-Fluoropyridin-3-amine is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a chemical fume hood.

Section 5: Synthesis and Potential Impurities

Understanding the synthetic origin of a compound is key to anticipating potential impurities. A common route to 5-Fluoropyridin-3-amine involves the Hofmann rearrangement of 5-fluoronicotinamide.[6][24]

***dot graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial"];

A [label="5-Fluoronicotinic Acid"]; B [label="5-Fluoronicotinamide"]; C [label="5-Fluoropyridin-3-amine", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

A -> B [label=" Amidation "]; B -> C [label=" Hofmann Rearrangement \n (e.g., NaOBr) "];

Sources

Exploratory

stability and storage conditions for 5-Fluoropyridin-3-amine hydrochloride

An In-depth Technical Guide on the Stability and Storage of 5-Fluoropyridin-3-amine Hydrochloride Introduction 5-Fluoropyridin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Stability and Storage of 5-Fluoropyridin-3-amine Hydrochloride

Introduction

5-Fluoropyridin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block in the synthesis of targeted therapeutics. Its most notable application is in the synthesis of Ivosidenib, an inhibitor of isocitrate dehydrogenase-1 (IDH1) used in the treatment of acute myeloid leukemia and cholangiocarcinoma[1]. To enhance its physicochemical properties for pharmaceutical development, such as solubility and ease of handling, the free base is often converted to a salt form, with the hydrochloride salt being a common choice[2][3].

The stability of an active pharmaceutical ingredient (API) or intermediate like 5-Fluoropyridin-3-amine hydrochloride is a critical quality attribute that directly impacts its purity, potency, and safety profile. Degradation can lead to the loss of the desired compound and the formation of potentially toxic impurities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the stability profile of 5-Fluoropyridin-3-amine hydrochloride. It outlines predicted degradation pathways based on its chemical structure, provides evidence-based recommendations for storage and handling, and details robust experimental protocols for its stability assessment in accordance with international guidelines.

Physicochemical Profile and Structural Considerations

The stability of 5-Fluoropyridin-3-amine hydrochloride is intrinsically linked to its molecular structure. The molecule contains several functional groups that are susceptible to chemical transformation: the primary amino group, the electron-rich pyridine ring, and an activated carbon-fluorine bond. The hydrochloride salt form, while generally conferring stability, also introduces considerations related to hygroscopicity.

PropertyValueSource
Chemical Name 5-Fluoropyridin-3-amine hydrochloride-
Synonyms (5-Fluoropyridin-3-yl)amine hydrochloride[4]
CAS Number 108301-31-5 (for hydrochloride)Not explicitly found, 210169-05-4 (for free base)[1][4]
Molecular Formula C₅H₆ClFN₂Calculated from free base
Molecular Weight 148.57 g/mol Calculated from free base
Appearance Solid, powder/crystal[4][5]
Melting Point (Free Base) 85-89 °C[4]

Key Structural Features Influencing Stability:

  • Primary Aromatic Amine: The -NH₂ group is a primary site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Fluorine Substituent: The highly electronegative fluorine atom activates the pyridine ring, making the carbon atom at the C5 position susceptible to nucleophilic substitution reactions[6].

  • Pyridine Ring: While generally stable, the nitrogen-containing aromatic ring can undergo degradation under harsh oxidative or photolytic conditions.

  • Hydrochloride Salt: The salt form protects the basic amino group through protonation, reducing its susceptibility to certain reactions. However, hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere[7]. This absorbed water can then act as a reactant, facilitating hydrolytic degradation pathways.

Potential Degradation Pathways

While specific degradation studies for this exact molecule are not publicly available, its chemical structure allows for the prediction of several likely degradation pathways based on established chemical principles and studies on analogous compounds.

A. Nucleophilic Aromatic Substitution (Hydrolysis)

This is a significant potential degradation pathway for fluorinated pyridine rings. In the presence of water or other nucleophiles (e.g., hydroxide ions), the fluorine atom can be displaced to form 5-hydroxypyridin-3-amine. This reaction is often accelerated by elevated temperatures and extremes of pH[6]. The hygroscopic nature of the hydrochloride salt makes this a primary concern, as absorbed moisture provides the necessary reactant.

B. Oxidation

The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This process can be autocatalytic and is often promoted by exposure to air (oxygen), UV light, and elevated temperatures[8]. Storing the material under an inert atmosphere is a key mitigating strategy[9].

C. Photodegradation

Aromatic amines and pyridine derivatives can be sensitive to light. Exposure to UV or high-intensity visible light can provide the energy needed to initiate oxidative reactions or other complex rearrangements, leading to discoloration and the formation of various degradation products.

The following diagram illustrates the most probable degradation pathways.

G main [Structure of 5-Fluoropyridin-3-amine HCl] H2O Moisture / H₂O (Hydrolysis) O2 Oxygen / Light (Oxidation) product1 5-Hydroxypyridin-3-amine (via Nucleophilic Substitution) H2O->product1  Displaces Fluorine product2 Oxidized & Polymeric Impurities O2->product2  Acts on Amino Group

Caption: Predicted primary degradation pathways for 5-Fluoropyridin-3-amine HCl.

Recommended Storage and Handling Conditions

To preserve the integrity and purity of 5-Fluoropyridin-3-amine hydrochloride, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on mitigating the degradation pathways identified above.

ParameterRecommended ConditionRationale
Temperature Long-Term: 2-8°C (Refrigerated)Short-Term: Controlled Room Temperature (20-25°C)Minimizes the rate of thermally-driven degradation reactions, including hydrolysis and oxidation.
Humidity Store in a desiccator or in a container with a desiccant. Keep container tightly sealed.Prevents absorption of atmospheric moisture, which is the primary risk for hydrolytic degradation of the C-F bond[6][7].
Light Store in an amber glass vial or other light-opaque container.Protects the compound from photolytic degradation, particularly oxidation of the amino group[10].
Atmosphere For long-term storage or use as a reference standard, store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation by atmospheric oxygen. Many aminopyridine derivatives are known to be air-sensitive[9].
Handling Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Use appropriate personal protective equipment (gloves, safety glasses)[11][12].Ensures operator safety and minimizes exposure of the compound to the environment.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment is required to definitively establish the retest period and storage conditions for any new batch or formulation of an API. This process follows a logical workflow, beginning with forced degradation to identify potential impurities, followed by long-term and accelerated studies to measure stability under defined conditions.

G start API Batch of 5-Fluoropyridin-3-amine HCl forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop & Validate Stability-Indicating HPLC Method forced_deg->method_dev setup_studies Initiate Long-Term & Accelerated Stability Studies (ICH Conditions) method_dev->setup_studies analyze Analyze Samples at Scheduled Time Points setup_studies->analyze evaluate Evaluate Data for Trends, Variability, and Mass Balance analyze->evaluate end Establish Retest Period & Confirm Storage Conditions evaluate->end

Caption: Workflow for a comprehensive stability assessment program.

Protocol 4.1: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This data is essential for developing a stability-indicating analytical method capable of separating the parent compound from all significant degradants[8].

Materials:

  • 5-Fluoropyridin-3-amine hydrochloride

  • HPLC-grade Acetonitrile and Water

  • Buffers (e.g., phosphate, acetate)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A glassware

  • Validated HPLC-UV/PDA system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Monitor at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 80°C in a calibrated oven.

    • Expose a solution of the compound to 60°C.

    • Analyze samples at appropriate time points.

  • Photostability:

    • Following ICH Q1B guidelines, expose the solid compound and a solution to a light source providing a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV-A light.

    • Simultaneously, store a dark control sample under the same temperature conditions.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples using a validated HPLC-PDA method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. Assess peak purity and mass balance to ensure all significant degradants are detected.

Protocol 4.2: Long-Term and Accelerated Stability Study

Objective: To generate data to establish a retest period for the API under defined storage conditions, in accordance with ICH Q1A(R2) guidelines[13][14].

Methodology:

  • Batch Selection: Use at least one representative batch of the API for the study.

  • Sample Packaging: Package the API in containers that simulate the proposed commercial packaging.

  • Storage Conditions: Place samples in calibrated stability chambers set to the following ICH conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Schedule: Pull samples for analysis at prescribed time points.

Study TypeTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24
Accelerated 0, 3, 6
  • Analytical Tests: At each time point, perform a full suite of tests on the samples, including:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the parent API using a validated, stability-indicating method (e.g., HPLC).

    • Purity/Degradation Products: Identification and quantification of any impurities.

    • Water Content (e.g., by Karl Fischer): To monitor for moisture uptake.

  • Data Evaluation: Analyze the data for trends over time. A significant change in the accelerated study (e.g., >5% degradation) would trigger the need for intermediate condition testing. The retest period is established based on the long-term data, with statistical analysis applied where appropriate[13].

Conclusion

5-Fluoropyridin-3-amine hydrochloride is a valuable chemical intermediate whose integrity is paramount for its use in pharmaceutical synthesis. Its stability is governed by the reactivity of its primary amino group and the activated carbon-fluorine bond. The principal degradation risks are nucleophilic substitution (hydrolysis) and oxidation, which are exacerbated by moisture, elevated temperature, and light.

Therefore, the compound must be stored under controlled conditions, with a stringent focus on minimizing exposure to humidity, light, and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) under an inert atmosphere in a tightly sealed, light-resistant container is strongly recommended. The implementation of a rigorous stability testing program, as outlined in this guide, is a non-negotiable step in qualifying this material for its intended use and establishing a scientifically justified retest period.

References

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • ICH Topic Q 1 E Evaluation of Stability Data Step 5. European Medicines Agency. [Link]

  • Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Center for Biotechnology Information. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • RIFM fragrance ingredient safety assessment, anisyl acetate (isomer unspecified), CAS Registry Number 1331-83-5. PubMed. [Link]

  • 3-AMINOPYRIDINE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Stability Conditions for WHO Member states by region. World Health Organization. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Q1E Evaluation of Stability Data. U.S. Food and Drug Administration. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. Patsnap. [Link]

Sources

Foundational

Strategic Sourcing, Quality Control, and Synthetic Utility of 5-Fluoropyridin-3-amine Hydrochloride in Drug Discovery

An in-depth technical guide on the commercial sourcing, analytical validation, and synthetic application of 5-Fluoropyridin-3-amine hydrochloride. Executive Summary As a Senior Application Scientist overseeing chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the commercial sourcing, analytical validation, and synthetic application of 5-Fluoropyridin-3-amine hydrochloride.

Executive Summary

As a Senior Application Scientist overseeing chemical sourcing and process development, I frequently encounter the challenge of handling and validating functionalized aminopyridines. 5-Fluoropyridin-3-amine is a highly privileged structural motif in medicinal chemistry, extensively utilized in the synthesis of kinase inhibitors (such as ATR and Pim kinases) and mutant IDH1 inhibitors like Ivosidenib[1][2][3].

While the free base of this compound (CAS 210169-05-4) is ubiquitous, the hydrochloride salt formulation is often strategically preferred for long-term storage. Protonation of the exocyclic amine locks the nitrogen's lone pair, drastically reducing its susceptibility to oxidative degradation and improving its solubility profile in polar protic solvents. This whitepaper details the commercial landscape, rigorous quality control (QC) protocols, and field-proven synthetic methodologies for 5-fluoropyridin-3-amine hydrochloride and its derivatives.

Commercial Landscape & Sourcing Strategy

The commercial availability of 5-fluoropyridin-3-amine derivatives is robust, supported by a global network of specialized building-block suppliers. However, researchers must navigate the distinction between the free base and various hydrochloride salt derivatives.

The exact unsubstituted 5-fluoropyridin-3-amine hydrochloride is frequently generated in situ or procured via custom synthesis. Conversely, halogenated derivatives—most notably 2,6-dichloro-5-fluoropyridin-3-amine hydrochloride (CAS 1416351-81-9) —are readily available off-the-shelf and serve as highly versatile di-electrophilic building blocks for complex heterocycle synthesis[4][5].

Quantitative Supplier Data

The following table summarizes the commercial availability of key 5-fluoropyridin-3-amine forms across major chemical vendors.

Compound FormCAS Registry NumberTypical PurityKey Commercial SuppliersStorage Requirements
5-Fluoropyridin-3-amine (Free Base) 210169-05-4>95% - 97%Ambeed[6], ChemicalBook[2], Guidechem[7]Inert atmosphere, Dark, Room Temp
2,6-Dichloro-5-fluoropyridin-3-amine HCl 1416351-81-9>95%Sigma-Aldrich[5], BLD Pharm[4]Cold-chain (Freezer/Refrigerated)

Strategic Sourcing Insight: When ordering the free base for long-term campaigns, it is highly recommended to convert it to the hydrochloride salt upon receipt if immediate use is not planned. For the 2,6-dichloro derivative, cold-chain transportation is often required to prevent degradation of the highly reactive carbon-chlorine bonds[4].

Analytical Validation & Quality Control (QC)

Electron-deficient aminopyridines can harbor trace impurities from their upstream synthesis, particularly transition metals (from cross-coupling) or regioisomeric byproducts (from non-selective fluorination steps). A self-validating QC protocol is mandatory before introducing this building block into a critical synthetic pathway.

Step-by-Step QC Methodology
  • Visual Inspection & Solubility Profiling: The hydrochloride salt should present as a white to off-white crystalline powder. A dark yellow or brown hue indicates oxidative degradation of the amine. Test solubility in D2​O or DMSO−d6​ ; complete dissolution confirms salt formation, as the free base has limited aqueous solubility[7].

  • 19F and 1H NMR Spectroscopy:

    • Causality: Fluorination of pyridines can yield complex regioisomeric mixtures. 19F NMR is highly sensitive to the fluorine atom's electronic environment. A single sharp singlet (decoupled) in the 19F spectrum confirms regiochemical purity.

  • LC-MS (ESI+): Confirm the exact mass of the parent free base ( [M+H]+≈113.05 for the unsubstituted form).

  • Ion Chromatography (Chloride Quantification):

    • Causality: It is critical to quantify the exact chloride content to ensure a strict 1:1 stoichiometry of the HCl salt. If the salt is non-stoichiometric, downstream base-sensitive reactions (like Buchwald-Hartwig couplings) will suffer from incorrect pH buffering, leading to stalled catalytic cycles.

QC_Workflow Start Incoming Batch 5-Fluoropyridin-3-amine HCl Vis Visual & Solubility (D2O / DMSO-d6) Start->Vis NMR 1H & 19F NMR Check Regioisomers Vis->NMR LCMS LC-MS (ESI+) Mass Confirmation NMR->LCMS IC Ion Chromatography 1:1 HCl Stoichiometry LCMS->IC Release Batch Release for Synthesis IC->Release

Analytical QC workflow for validating incoming 5-fluoropyridin-3-amine HCl batches.

Synthetic Utility & Methodologies

The primary utility of 5-fluoropyridin-3-amine hydrochloride lies in C-N bond formation to construct complex diarylamines, a structural feature prevalent in ATR and Pim kinase inhibitors[1][3]. The fluorine atom at the 5-position inductively withdraws electron density, rendering the amine less nucleophilic than a standard aniline.

Protocol: Buchwald-Hartwig Amination using the Hydrochloride Salt

Using the hydrochloride salt directly in a cross-coupling reaction requires a precise stoichiometric adjustment of the base. The base must first liberate the free amine in situ before it can coordinate to the palladium catalyst.

  • Objective: Couple 5-fluoropyridin-3-amine HCl with an aryl bromide to form a diarylamine.

  • Step 1 (Catalyst & Reagent Charging): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Aryl Bromide (1.0 eq), 5-Fluoropyridin-3-amine HCl (1.2 eq), Pd2​(dba)3​ (0.02 eq), and BrettPhos (0.04 eq).

    • Causality: BrettPhos is explicitly chosen because its bulky, electron-rich biaryl structure accelerates reductive elimination—the typical rate-limiting step when coupling electron-deficient, deactivated amines[1].

  • Step 2 (Base Addition): Add Cs2​CO3​ (3.0 eq) to the flask.

    • Causality: Exactly 3.0 equivalents are required. 1.0 equivalent is consumed immediately to neutralize the hydrochloride salt and liberate the free amine. The remaining 2.0 equivalents participate in the catalytic cycle to deprotonate the coordinated amine intermediate.

  • Step 3 (Reaction Execution): Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat the mixture at 100 °C for 12–16 hours under vigorous stirring.

  • Step 4 (Workup & Isolation): Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify the resulting diarylamine via silica gel flash chromatography.

Buchwald_Hartwig Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd Step 1 Coord Amine Coordination & Deprotonation OxAdd->Coord Step 2 Amine 5-Fluoropyridin-3-amine HCl + 3.0 eq Cs2CO3 Amine->Coord In situ free base RedElim Reductive Elimination (Diarylamine Product) Coord->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle utilizing 5-fluoropyridin-3-amine hydrochloride.

References

1.[4] BLD Pharm. "1416351-81-9 | 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride". bldpharm.com. 4 2.[5] Sigma-Aldrich. "2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride | 1416351-81-9". sigmaaldrich.com. 5 3.[1] European Patent Office (EPO). "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES". epo.org. 1 4.[7] Guidechem. "3-AMINO-5-FLUOROPYRIDINE 210169-05-4 wiki". guidechem.com. 7 5.[2] ChemicalBook. "3-Amino-5-fluoropyridine | 210169-05-4". chemicalbook.com. 2 6.[6] Ambeed. "210169-05-4 | 5-Fluoropyridin-3-amine | Fluorinated Building Blocks". ambeed.com.6 7.[3] Google Patents. "US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors". google.com. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Deaminative Suzuki-Miyaura Cross-Coupling of 5-Fluoropyridin-3-amine Hydrochloride

Strategic Rationale & Mechanistic Paradigm Traditional Suzuki-Miyaura couplings rely heavily on aryl halides or triflates. However, the synthesis of specific halogenated fluoropyridines can be synthetically taxing, volat...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Paradigm

Traditional Suzuki-Miyaura couplings rely heavily on aryl halides or triflates. However, the synthesis of specific halogenated fluoropyridines can be synthetically taxing, volatile, or unstable. By utilizing 5-fluoropyridin-3-amine hydrochloride directly, we bypass halogenation entirely, leveraging the abundant amine feedstock via an in situ deaminative cross-coupling strategy [[1]]().

The use of the hydrochloride salt is a deliberate, highly optimized choice. In standard diazotization, an external acid is required to generate the active nitrosating agent (NO⁺) from alkyl nitrites. Here, the substrate itself acts as the stoichiometric acid source. This prevents over-acidification of the reaction medium, which could otherwise lead to the protodeboronation of the arylboronic acid partner or the deactivation of the palladium catalyst.

Mechanistically, the reaction proceeds via a fleeting heteroaryl diazonium intermediate. The extreme electrophilicity of the C–N₂⁺ bond, combined with the excellent leaving group ability of nitrogen gas, allows the oxidative addition of Pd(0) to occur under exceptionally mild conditions, circumventing damage to fragile functional groups [[2]](). Furthermore, because the diazonium salt is highly reactive, the subsequent transmetalation step can often proceed in a base-free environment using methanol as the solvent, streamlining the reaction and minimizing side-product formation 3.

Visualizing the Workflow & Catalytic Cycle

G cluster_0 Step 1: In Situ Diazotization cluster_1 Step 2: Suzuki-Miyaura Catalytic Cycle A 5-Fluoropyridin-3-amine HCl (Internal Acid Source) C [5-Fluoro-3-pyridinediazonium]+ (Highly Electrophilic) A->C + t-BuONO - t-BuOH B t-BuONO (Alkyl Nitrite) B->C E Pd(II) Oxidative Addition Complex C->E N2 Gas Evolution (Irreversible) D Pd(0) Catalyst D->E Insertion F Transmetalation Complex (with Ar-B(OH)2) E->F Base-Free (MeOH) G Reductive Elimination F->G G->D Pd(0) Regeneration H 3-Fluoro-5-arylpyridine (Target Scaffold) G->H Product Release

Workflow and catalytic cycle of the deaminative Suzuki-Miyaura coupling via in situ diazotization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (gas evolution, color changes) are embedded as in-process controls (IPCs) to ensure the chemist can verify the success of each mechanistic step in real-time.

Materials & Reagents:

  • 5-Fluoropyridin-3-amine hydrochloride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • tert-Butyl nitrite, t-BuONO (1.5 equiv, 1.5 mmol)

  • Anhydrous Methanol (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Reactor Setup (Solid Reagent Loading):

    • Action: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-fluoropyridin-3-amine hydrochloride, arylboronic acid, and Pd(OAc)₂.

    • Causality: Pre-mixing the solids before solvent addition ensures uniform distribution. Pd(OAc)₂ is selected as a stable, ligand-free precatalyst that is rapidly reduced to the active Pd(0) species by the methanol solvent.

  • Solvation & Base-Free Activation:

    • Action: Add 5.0 mL of anhydrous methanol. Stir the mixture at room temperature for 5 minutes to form a uniform, pale-yellow suspension.

    • Causality: Methanol acts as both the solvent and a mild transmetalation facilitator. Its oxygen atom coordinates to the empty p-orbital of the boronic acid, forming a reactive boronate complex without the need for harsh inorganic bases.

  • In Situ Diazotization (The Self-Validating Step):

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add t-BuONO dropwise over 10 minutes via a syringe.

    • Causality: The low temperature controls the exothermic diazotization. Dropwise addition ensures the highly energetic diazonium intermediate is consumed by the Pd catalyst immediately upon formation, preventing dangerous accumulation.

    • Self-Validation Check: Upon addition of t-BuONO, you must observe immediate and continuous bubbling (evolution of N₂ gas). The solution will rapidly darken from pale yellow to deep brown/black as Pd(0) is generated and the catalytic cycle initiates. If no gas evolution is observed, the t-BuONO may be degraded, or the amine is unreactive.

  • Maturation & IPC:

    • Action: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 2 hours.

    • Causality: The extreme electrophilicity of the diazonium intermediate drives the oxidative addition rapidly, allowing the reaction to reach completion at ambient temperature.

    • Self-Validation Check: Perform an LC-MS analysis. The disappearance of the amine peak (m/z 113) and the appearance of the coupled product mass confirms cycle completion.

  • Workup & Isolation:

    • Action: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the pad with additional ethyl acetate (10 mL). Concentrate the filtrate in vacuo.

    • Causality: The Celite filtration removes the precipitated "Pd black" (inactive palladium metal) and insoluble boronic acid homocoupling byproducts. This crucial step prevents severe emulsion formation during subsequent aqueous washing or silica gel purification.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, validating the choice of the optimized protocol.

EntrySolventCatalyst (5 mol%)Additive / BaseTemp (°C)Yield (%)Mechanistic Observation
1THFPd(OAc)₂None6034Sluggish transmetalation; diazonium decomposition.
21,4-DioxanePd(PPh₃)₄K₂CO₃ (2.0 eq)8055Severe protodeboronation of the boronic acid observed.
3MeOH Pd(OAc)₂ None 25 92 Optimal; rapid N₂ evolution, base-free transmetalation.
4MeOHNoneNone250Control experiment; validates the necessity of Pd.

Note: Yields determined by HPLC using an internal standard. Entry 3 represents the finalized conditions described in the protocol.

References

  • Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis . National Institutes of Health (NIH) / PMC. 1[1]

  • Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines . National Institutes of Health (NIH) / PMC. 2[2]

  • Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds . Chemical Reviews - ACS Publications. 3[3]

Sources

Application

Application Notes & Protocols: The Strategic Role of 5-Fluoropyridin-3-amine Hydrochloride in Advanced Agrochemical Synthesis

Authored for: Researchers, Scientists, and Agrochemical Development Professionals Abstract The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, imparting enhanced me...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Among the privileged structures utilized, fluorinated pyridines are of paramount importance.[3][4] This document provides a detailed examination of 5-Fluoropyridin-3-amine hydrochloride as a pivotal building block in the synthesis of next-generation crop protection agents. While this specific precursor offers a versatile entry point for various syntheses, its core utility and the underlying chemical principles are best illustrated through a comprehensive case study of a structurally related, commercially significant insecticide. We will therefore focus on the synthesis of Flonicamid, an insecticide that incorporates a trifluoromethylpyridine moiety, to provide a robust and field-proven synthetic framework. The protocols and mechanistic discussions herein are designed to be directly applicable to the manipulation of 5-Fluoropyridin-3-amine and its derivatives.

The Significance of Fluorinated Pyridines in Agrochemicals

The pyridine ring is a fundamental heterocycle in numerous bioactive molecules, including neonicotinoid insecticides.[5][6] The strategic placement of a fluorine atom or a trifluoromethyl group onto this ring dramatically alters the molecule's physicochemical properties.[2] This modification can lead to:

  • Enhanced Biological Efficacy: Fluorine's high electronegativity can modulate the electronic properties of the molecule, leading to stronger interactions with target enzymes or receptors.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes in the target pest, the plant, or the environment, thus prolonging its activity.[1]

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to penetrate biological membranes and reach its site of action.

These attributes make fluorinated pyridine derivatives, such as 5-Fluoropyridin-3-amine hydrochloride, highly sought-after intermediates for creating more potent, selective, and sustainable agrochemicals.[4]

Case Study: Synthesis of Flonicamid

Flonicamid is a selective, systemic insecticide that acts as a chordotonal organ modulator, disrupting the feeding behavior of sucking insects.[7] Its synthesis provides an exemplary workflow for the utilization of a functionalized pyridine core. The common industrial synthesis starts from 4-trifluoromethylnicotinic acid, which is then converted to the final product through a two-step process involving acyl chlorination and amidation.[8][9]

Synthetic Workflow Overview

The synthesis of Flonicamid from 4-trifluoromethylnicotinic acid is a robust process that highlights key chemical transformations relevant to the functionalization of pyridine-based intermediates. The workflow demonstrates the conversion of a carboxylic acid to a more reactive acyl chloride, followed by coupling with an amine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Trifluoromethyl nicotinic Acid B 4-Trifluoromethyl nicotinoyl Chloride A->B Thionyl Chloride (SOCl₂) Toluene, Catalyst (DMF) 40-110°C, 4-5h D Flonicamid B->D Aqueous Solution of C Acid Scavenger (e.g., NaHCO₃) 0-100°C, 2-3h C Aminoacetonitrile Hydrochloride

Caption: Synthetic workflow for the preparation of Flonicamid.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established patent literature.[8][9][10]

Materials:

  • 4-Trifluoromethylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Toluene (or other inert solvent like dichloromethane)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Aminoacetonitrile hydrochloride

  • Sodium bicarbonate (NaHCO₃) or another suitable acid scavenger

  • Water

Protocol:

Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

  • Reactor Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-trifluoromethylnicotinic acid (e.g., 0.2 mol).

  • Solvent Addition: Add toluene (e.g., 120 g) as the solvent. The ratio of starting material to solvent can range from 1:3 to 1:10 by mass.[8]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 g).

  • Reagent Addition: Slowly add thionyl chloride (e.g., 0.24 mol) to the mixture via the dropping funnel. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to a temperature between 40-110°C and maintain for 4-5 hours.[8] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Result: The resulting product is a toluene solution of 4-trifluoromethylnicotinoyl chloride. This solution is typically used directly in the next step without isolation.

Causality Note: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The acyl chloride is significantly more electrophilic and therefore more reactive towards nucleophilic attack by the amine in the subsequent amidation step. Thionyl chloride is a common and effective reagent for this transformation.

Step 2: Amidation to form Flonicamid

  • Amine Solution Preparation: In a separate reaction vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride (e.g., 0.23 mol) and an acid scavenger such as sodium bicarbonate (e.g., 0.45 mol) in water (e.g., 380 g).[9] The acid scavenger is crucial to neutralize the HCl generated during the reaction.

  • Amidation Reaction: Cool the amine solution and slowly add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1.

  • Reaction Conditions: Maintain the reaction temperature between 0-100°C with stirring for 2-3 hours.[8]

  • Product Precipitation & Isolation: Upon completion of the reaction, the product, Flonicamid, will precipitate out of the solution as a solid.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining salts and impurities.

  • Drying: Dry the purified white solid under vacuum to obtain Flonicamid. Reported yields are typically high, in the range of 91.7%, with purity exceeding 99%.[9]

Broader Applications of Fluorinated Pyridine Amines

The synthetic principles demonstrated with Flonicamid are broadly applicable to other agrochemicals derived from precursors like 5-Fluoropyridin-3-amine hydrochloride. These intermediates are versatile platforms for creating a diverse range of bioactive molecules.[4]

The general strategy involves leveraging the nucleophilicity of the amino group or performing electrophilic/nucleophilic substitution on the pyridine ring to build more complex structures.

G cluster_0 Synthetic Pathways cluster_1 Resulting Agrochemical Classes A 5-Fluoropyridin-3-amine (or related derivatives) B Amidation / Sulfonamidation A->B C Diazotization & Sandmeyer Reaction A->C D Condensation / Cyclization A->D E Insecticides (e.g., Pyridyl-amides) B->E F Herbicides (e.g., Sulfonylureas) C->F G Fungicides (e.g., Imidazopyridines) D->G

Caption: General synthetic utility of fluorinated pyridine amines.

Data Summary: Agrochemicals from Fluorinated Pyridine Scaffolds

The table below summarizes various classes of agrochemicals that incorporate a fluorinated pyridine moiety, highlighting the versatility of these building blocks.

Agrochemical ClassExample(s)Mode of ActionRole of Fluorinated Pyridine Moiety
Insecticides Flonicamid, Flupyradifurone, TriflumezopyrimModulators of insect nervous system (e.g., nAChR, Chordotonal organs)[7][11]Core structural component; enhances binding affinity and metabolic stability.
Fungicides Flupicolide, Fluopyram, BenzovindiflupyrDisruption of fungal cell processes (e.g., SDHI, cell wall synthesis)[3][11]Key pharmacophore; contributes to systemic activity and target specificity.
Herbicides Flupyrsulfuron-methyl, TrifludimoxazinInhibition of essential plant enzymes (e.g., ALS, PPO)[11][12]Provides metabolic resistance in crops while maintaining potency against weeds.

Conclusion

5-Fluoropyridin-3-amine hydrochloride and related fluorinated pyridines are indispensable intermediates in the agrochemical industry. Their incorporation into active ingredients can significantly enhance biological performance, leading to the development of more effective and environmentally compatible crop protection solutions. The detailed synthesis of Flonicamid serves as a robust and illustrative guide for the key chemical transformations—acyl chlorination and amidation—that are central to leveraging these valuable building blocks. The principles and protocols discussed provide a solid foundation for researchers engaged in the design and synthesis of novel agrochemicals.

References

  • AERU. (2026, February 23). Flonicamid (Ref: IKI 220). University of Hertfordshire.
  • Benchchem. Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Unlocking Agrochemical Potential: The Role of 2-Amino-5-Fluoropyridine in Crop Protection.
  • Google Patents. CN113929621A - Synthesis method of flonicamid.
  • Google Patents. CN107162966A - The synthetic method of flonicamid.
  • El-Sawy, E. R., et al. (2020).
  • Patsnap. (2022, January 14). Synthesis method of flonicamid - Eureka.
  • Semantic Scholar.
  • RSC Publishing. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety.
  • Google Patents. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
  • Abdel-Sattar, N. A., et al. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC.
  • ACS Publications. (2023, November 8). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • ResearchGate. Current Trends in the Design of Fluorine‐Containing Agrochemicals.
  • PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • Chinese Chemical Society Journals. (2022, February 15).
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Chinese Chemical Society Journals. (2022, February 15).

Sources

Method

Application Note: Analytical Strategies for Real-Time and Offline Monitoring of Reactions Involving 5-Fluoropyridin-3-amine Hydrochloride

Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 5-Fluoropyridin-3-amine hydrochloride, a key building block in modern drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 5-Fluoropyridin-3-amine hydrochloride, a key building block in modern drug discovery and development.[1][2] We present detailed protocols and expert insights for both offline and in-situ analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Process Analytical Technologies (PAT) such as FTIR and Raman spectroscopy. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to design robust and self-validating monitoring systems for enhanced process understanding, optimization, and control.

Introduction: The Critical Role of Reaction Monitoring

5-Fluoropyridin-3-amine hydrochloride is a vital intermediate in the synthesis of a wide range of pharmaceuticals, valued for the unique physicochemical properties imparted by the fluorine substituent and the pyridine core.[1][3] The precise control of chemical reactions involving this intermediate is paramount to ensure high yield, purity, and safety of the final active pharmaceutical ingredient (API). Reaction monitoring provides the real-time data necessary for chemists to understand reaction kinetics, identify key intermediates, detect byproduct formation, and determine reaction endpoints with confidence.[4] This knowledge-driven approach, often formalized under the Process Analytical Technology (PAT) framework, is essential for developing safe, cost-effective, and reliable chemical processes.[5][6]

This application note details a multi-faceted analytical approach, combining the detailed snapshot analysis of offline methods with the continuous insight of online techniques.

Physicochemical Profile: 5-Fluoropyridin-3-amine Hydrochloride

A thorough understanding of the starting material's properties is fundamental to developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₅H₅FN₂·HCl
Molecular Weight 148.57 g/mol N/A
Monoisotopic Mass 112.04368 Da (free base)[7]
Appearance Pale cream to brown solid[8]
Melting Point 85-89 °C
CAS Number 210169-05-4 (free base)
Solubility Soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF).[9][9]
Stability The solid is stable under recommended storage conditions but may be air-sensitive. Solutions should be prepared fresh; for short-term storage, freezing is recommended.[9][10] The hydrochloride salt form enhances stability and solubility in aqueous media compared to the free base.[9][10]

Chemical Reactivity Insights: The pyridine ring is an electron-deficient system, making it susceptible to nucleophilic substitution.[1] The fluorine atom at the 5-position and the amino group at the 3-position significantly influence the ring's electronic properties and regioselectivity in subsequent reactions.[11] The amine group provides a reactive handle for a multitude of transformations, such as amide bond formation, diazotization, and N-alkylation.

Offline Analytical Techniques: Detailed Structural & Quantitative Analysis

Offline methods provide high-resolution data on samples extracted from the reaction at specific time points.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, ideal for separating and quantifying components in a reaction mixture.[6] For a polar compound like 5-Fluoropyridin-3-amine, a reversed-phase method is typically employed.

Causality of Method Design:

  • Column: A C18 column is a standard choice for reversed-phase chromatography, offering good retention for a broad range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The hydrochloride salt form of the analyte is water-soluble. Adding a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase helps to protonate the basic nitrogen of the pyridine ring and the amino group, ensuring a consistent charge state and leading to sharper, more symmetrical peaks.

  • Detector: A UV detector is suitable as the pyridine ring is a strong chromophore. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity.

Protocol 1: RP-HPLC Method for Reaction Monitoring

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 275 nm.[12]

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at the desired time point. Quenching can be achieved by rapid cooling and/or dilution into a solvent that stops the reaction (e.g., cold acetonitrile).

    • Dilute the quenched sample with the initial mobile phase composition (95:5 Water:Acetonitrile) to a suitable concentration (e.g., ~0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product(s), and any impurities by comparing their retention times with those of authentic standards.

    • Quantify the conversion by calculating the percentage area of the starting material peak relative to the total area of all component peaks. For accurate quantification, a calibration curve should be generated using standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be used quantitatively to monitor reaction progress.[4][13] ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this system.

Causality of Spectral Interpretation:

  • ¹H NMR: The aromatic protons on the pyridine ring resonate in a characteristic downfield region.[13] The formation of the hydrochloride salt causes a significant downfield shift for all ring protons due to the increased electron-withdrawing effect of the protonated nitrogen.[14]

  • ¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF).

  • ¹⁹F NMR: This is a highly sensitive and specific technique for monitoring the fluorine-containing species. The chemical shift of the fluorine atom will be sensitive to changes in its electronic environment, making it an excellent probe for reaction conversion.

Protocol 2: ¹H and ¹⁹F NMR for Reaction Monitoring

  • Sample Preparation:

    • Quench a reaction aliquot (e.g., 100 µL) as described for HPLC.

    • Remove the reaction solvent under reduced pressure or by nitrogen stream.

    • Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or D₂O), ensuring all relevant species (starting material, product) are soluble.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) for quantitative analysis. The internal standard should be inert to the reaction components and have a signal that does not overlap with analyte signals.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical aromatic protons for a substituted pyridine will appear between δ 7.0-9.0 ppm.[13]

    • Acquire a ¹⁹F NMR spectrum. This will provide a clean spectrum with signals only from fluorine-containing compounds.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify a well-resolved signal for the starting material and a well-resolved signal for the product.

    • Integrate these signals and the signal of the internal standard.

    • Calculate the concentration of each species relative to the internal standard to determine the reaction progress.

    • The disappearance of the ¹⁹F NMR signal for 5-Fluoropyridin-3-amine and the appearance of a new signal for the fluorinated product provides a very clear indication of conversion.

Table of Expected NMR Shifts: Note: Shifts are approximate and can be influenced by solvent and concentration.

NucleusPositionExpected Chemical Shift (ppm)Key Couplings
¹H H-2~8.5-8.8⁴JHF (meta) ~1-3 Hz
¹H H-4~7.5-7.8³JHH (ortho) ~4-6 Hz
¹H H-6~8.5-8.8⁵JHF (para) ~0-1 Hz
¹⁹F F-5Varies with referenceCoupled to H-2, H-4, H-6
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying reactants, products, intermediates, and unknown byproducts.[15]

Causality of Mass Spectral Fragmentation:

  • Nitrogen Rule: 5-Fluoropyridin-3-amine (free base) has an even number of nitrogen atoms, so its molecular ion will have an even mass-to-charge ratio (m/z).[16]

  • Halogen Signature: Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern like chlorine or bromine.[15]

  • Fragmentation: Common fragmentation pathways for amines include alpha-cleavage.[17] For fluorinated compounds, the loss of HF (20 Da) is a possible fragmentation pathway.[16]

Protocol 3: LC-MS Analysis

  • Instrumentation:

    • An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap).

  • LC Method:

    • Use the same HPLC method as described in Protocol 1. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • MS Settings (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is preferred to protonate the basic amine and pyridine nitrogen.

    • Scan Range: Set a mass range that covers the expected molecular weights of the starting material and products (e.g., m/z 50-500).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and sensitive ionization.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the theoretical m/z values of the starting material ([M+H]⁺) and the expected product ([P+H]⁺).

    • The decrease in the peak area of the starting material's EIC and the increase in the product's EIC confirms the reaction progress.

    • Analyze the full scan data for other m/z values to identify potential byproducts. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of unknowns.

Online (In-situ) Reaction Monitoring: Real-Time Process Control

In-situ monitoring provides a continuous data stream directly from the reactor, offering profound insights into reaction dynamics without the need for sampling.[5][18]

In_Situ_Workflow Reactor Chemical Reactor (Reaction Mixture) Probe Immersible Probe (FTIR / Raman) Reactor->Probe Interrogates Reaction Spectrometer Spectrometer Probe->Spectrometer Transmits Signal Computer Data Acquisition & Analysis (Chemometrics) Spectrometer->Computer Generates Spectrum Computer->Reactor Feedback for Process Control

Caption: Workflow for in-situ spectroscopic reaction monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mid-IR spectroscopy is excellent for tracking changes in functional groups.[4] An Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel can monitor the concentration of key species.

Protocol 4: In-situ ATR-FTIR Monitoring

  • Setup:

    • Insert a clean, dry ATR-FTIR probe into the reactor.

    • Collect a background spectrum of the reaction solvent and any reagents present before adding the 5-Fluoropyridin-3-amine hydrochloride.

  • Data Acquisition:

    • Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Identify characteristic infrared absorption bands for the starting material and the product. For example, monitor the disappearance of an N-H stretching vibration (~3300-3500 cm⁻¹) from the starting amine and the appearance of a new band, such as a carbonyl stretch (~1650-1750 cm⁻¹) if an amide is being formed.

    • Create concentration trend plots by tracking the intensity (height or area) of these characteristic peaks over time.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and offers the significant advantage of being insensitive to water, making it ideal for aqueous reactions.[5] It provides a specific molecular fingerprint.

Protocol 5: In-situ Raman Monitoring

  • Setup:

    • Insert a Raman immersion probe into the reactor.

  • Data Acquisition:

    • Start the reaction and begin acquiring Raman spectra continuously. Optimize laser power and acquisition time to achieve a good signal-to-noise ratio without degrading the sample.

  • Data Analysis:

    • The aromatic ring vibrations of pyridine derivatives give rise to strong, sharp Raman signals.

    • Monitor the unique Raman bands of the reactant and product to generate concentration profiles over time. Chemometric models (e.g., Partial Least Squares, PLS) can be built to correlate the spectral data with offline measurements (like HPLC) for accurate real-time quantification.[5]

Conclusion: An Integrated Analytical Approach

No single analytical technique provides a complete picture of a chemical reaction. A truly robust monitoring strategy leverages the strengths of multiple methods. In-situ techniques like FTIR and Raman offer continuous, real-time insights into reaction kinetics and endpoint determination. Offline methods such as HPLC, NMR, and LC-MS provide high-resolution quantitative and structural information, confirming product identity, assessing purity, and identifying unknown byproducts. By integrating these approaches, researchers and process chemists can achieve a profound level of process understanding, leading to the development of more efficient, reliable, and safe chemical syntheses.

Integrated_Approach cluster_Online Real-Time Monitoring (In-situ) cluster_Offline Detailed Analysis (Offline) FTIR FTIR Process Process Understanding & Control FTIR->Process Kinetics, Endpoint Raman Raman Raman->Process Kinetics, Endpoint HPLC HPLC / UPLC HPLC->Process Quantification, Purity NMR NMR NMR->Process Structure, Quantification LCMS LC-MS LCMS->Process Identification, Impurities

Caption: Integrated analytical approach for comprehensive reaction monitoring.

References

  • IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • García-Reyes, L., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 27(72), 18266-18274.
  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Waters Corporation. (n.d.). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Retrieved from [Link]

  • Barskiy, D. A., et al. (2021).
  • ResearchGate. (n.d.). Reaction monitoring in the automated synthesis execution. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. Retrieved from [Link]

  • Linclau, B., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11848-11859.
  • Unknown. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 284-301.
  • Sultan Qaboos University Journal For Science. (n.d.).
  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoropyridin-3-amine. Retrieved from [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - Review Reports. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Isolation Considerations for 5-Fluoropyridin-3-amine Hydrochloride

Strategic Context in Drug Development 5-Fluoropyridin-3-amine (also known as 3-amino-5-fluoropyridine) is a highly privileged building block in modern medicinal chemistry. It is frequently incorporated into the core scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

5-Fluoropyridin-3-amine (also known as 3-amino-5-fluoropyridine) is a highly privileged building block in modern medicinal chemistry. It is frequently incorporated into the core scaffolds of kinase inhibitors (such as ATR, Syk, and PIM kinases) to improve metabolic stability and modulate basicity[1][2]. The strategic placement of the strongly electronegative fluorine atom adjacent to the basic pyridine nitrogen lowers the overall pKa of the heterocycle, which often leads to enhanced oral bioavailability and improved membrane permeability[3].

However, transitioning the synthesis of 5-fluoropyridin-3-amine derivatives from the discovery phase (milligram scale) to process manufacturing (kilogram scale) introduces significant safety, economic, and chemical engineering hurdles. This application note details a robust, scalable workflow for the synthesis of 5-fluoropyridin-3-amine hydrochloride, emphasizing the causality behind process parameter selection and providing a self-validating protocol for process chemists.

Synthetic Route Evaluation for Scale-Up

In discovery chemistry, 5-fluoropyridin-3-amine is typically synthesized via the Curtius rearrangement of 5-fluoronicotinic acid using diphenylphosphoryl azide (DPPA), or via the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5-fluoropyridine.

Why Discovery Routes Fail at Scale:

  • Curtius Rearrangement: The use of DPPA generates acyl azide intermediates and hydrazoic acid byproducts, which pose severe explosion hazards at scale.

  • Cross-Coupling: Palladium catalysts and specialized phosphine ligands are cost-prohibitive for early intermediates. Furthermore, they require rigorous heavy-metal scavenging to meet ICH Q3D elemental impurity guidelines.

The Process Chemistry Solution: The Hofmann rearrangement of 5-fluoronicotinamide, utilizing in-situ generated sodium hypobromite (NaOBr), offers a highly scalable, transition-metal-free, and azide-free alternative[4].

Table 1: Quantitative Comparison of Synthetic Routes
RouteKey ReagentsTypical Yield (%)E-Factor (Est.)Scale-Up FeasibilityPrimary Process Hazard
Curtius Rearrangement DPPA, t-BuOH, TEA70–80%> 50LowAzide explosion risk
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos85–95%> 100ModerateHeavy metal contamination
Hofmann Rearrangement NaOH, Br₂80–88%< 20High Br₂ toxicity, Exotherm

Process Engineering & Causality in Experimental Design

Exotherm Management During NaOBr Generation

The formation of the active reagent, sodium hypobromite (NaOBr), from NaOH and Br₂ is highly exothermic.

  • Causality: If the internal temperature exceeds 10 °C during Br₂ addition, NaOBr rapidly disproportionates into sodium bromate (NaBrO₃) and sodium bromide (NaBr). Bromate is unreactive in the Hofmann rearrangement. Failure to control this exotherm leads to incomplete conversion and unacceptable levels of unreacted amide carrying over into downstream steps.

Decarboxylation and Gas Evolution

The Hofmann rearrangement proceeds via an isocyanate intermediate, which hydrolyzes in the aqueous base to form a carbamic acid that immediately decarboxylates.

  • Causality: The decarboxylation step releases stoichiometric quantities of CO₂ gas. At scale, the rate of heating must be strictly controlled. Applying maximum heat to reach the 85 °C setpoint too quickly will cause violent outgassing, leading to reactor pressurization and severe foaming[4].

Salt Formation and Polymorph Control

The free base of 5-fluoropyridin-3-amine is an off-white solid with a relatively low melting point, prone to oxidative discoloration upon prolonged storage[5].

  • Causality: Conversion to the hydrochloride (HCl) salt significantly increases the lattice energy, yielding a highly crystalline, thermodynamically stable solid ideal for GMP storage. The pKa difference between the pyridine nitrogen and the aniline-like primary amine ensures selective mono-protonation at the pyridine ring, avoiding the hygroscopicity often associated with di-HCl salts.

Process Workflow Visualization

G SM 5-Fluoronicotinamide (Solid Charge) Reaction Hofmann Rearrangement (85°C, CO₂ Evolution) SM->Reaction Add to Active Reagent NaOBr NaOBr Generation (NaOH + Br₂, <10°C) NaOBr->Reaction Controlled Addition Workup Phase Separation (EtOAc Extraction) Reaction->Workup Quench & Extract Salt HCl Salt Crystallization (IPA / HCl) Workup->Salt Solvent Swap to IPA Product 5-Fluoropyridin-3-amine HCl (Isolated API Intermediate) Salt->Product Filtration & Vacuum Drying

Process workflow for the scalable synthesis of 5-fluoropyridin-3-amine HCl via Hofmann rearrangement.

Self-Validating Experimental Protocol: 100-Gram Scale Synthesis

Materials:
  • 5-Fluoronicotinamide: 100 g (0.71 mol)

  • Sodium Hydroxide (NaOH) pellets: 120 g (3.0 mol, ~4.2 eq)

  • Bromine (Br₂): 125 g (0.78 mol, 1.1 eq)

  • Purified Water: 600 mL

  • Ethyl Acetate (EtOAc): 1000 mL

  • Isopropanol (IPA): 500 mL

  • Concentrated HCl (37% aq): 73 mL (~0.85 mol, 1.2 eq)

Step-by-Step Methodology:

Step 1: Reactor Preparation & Hypobromite Generation

  • Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, addition funnel, and a reflux condenser venting to a basic scrubber (to neutralize any escaped Br₂ or HCl vapors).

  • Charge 600 mL of purified water and 120 g of NaOH. Stir at 250 rpm until fully dissolved.

  • Cool the reactor jacket to -5 °C until the internal temperature reaches 0–2 °C.

    • Causality: Lowering the temperature is critical before Br₂ addition to prevent the thermal degradation of the active hypobromite intermediate.

  • Begin dropwise addition of Br₂ (125 g).

    • Self-Validating IPC (In-Process Control): Monitor the temperature continuously. Maintain the addition rate such that the internal temperature strictly does not exceed 8 °C . If T > 8 °C, pause addition. The solution must remain pale yellow-green; a persistent deep red color indicates unreacted Br₂, signaling insufficient base or poor mixing.

Step 2: Amide Addition and Hofmann Rearrangement

  • Once Br₂ addition is complete, stir the mixture at 0–5 °C for 15 minutes.

  • Add 5-fluoronicotinamide (100 g) portion-wise over 10 minutes. The intermediate N-bromoamide forms rapidly.

  • Adjust the jacket temperature to heat the reaction mixture to 85 °C over a controlled span of 45 minutes.

    • Causality: The intermediate N-bromoamide requires thermal energy to undergo the alkyl migration to the isocyanate. Ramping the heat slowly prevents a sudden, violent release of CO₂ gas.

  • Stir at 85 °C for 2 hours[4].

    • Self-Validating IPC: Withdraw a 0.5 mL aliquot, quench into 1 mL of cold water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (254 nm). The reaction is complete only when the peak area of 5-fluoronicotinamide is < 0.5% . Do not proceed to workup until this threshold is met.

Step 3: Workup and Extraction

  • Cool the reactor to 20 °C.

  • Add 1000 mL of EtOAc and stir vigorously (400 rpm) for 15 minutes.

  • Stop stirring and allow phase separation for 20 minutes.

    • Self-Validating IPC: Check the pH of the aqueous layer using pH paper; it must be > 12 . If not, the extraction of the free base will be inefficient.

  • Separate the organic layer. Back-extract the aqueous layer with an additional 300 mL of EtOAc. Combine the organic layers.

Step 4: Solvent Swap and Hydrochloride Salt Crystallization

  • Transfer the combined EtOAc layers to a distillation apparatus. Distill under reduced pressure (150 mbar, 40 °C) until the volume is reduced to ~300 mL.

  • Add 500 mL of Isopropanol (IPA) and continue distillation until the internal volume is ~400 mL, effectively swapping the solvent from EtOAc to IPA.

    • Causality: IPA (an ICH Class 3 solvent) is chosen because the free base is highly soluble in it, while the HCl salt has a steep solubility curve. This allows for high-yielding crystallization while rejecting organic impurities into the mother liquor.

  • Cool the IPA solution to 10 °C.

  • Slowly add 73 mL of concentrated aqueous HCl (37%) dropwise over 30 minutes. A thick white precipitate of 5-fluoropyridin-3-amine hydrochloride will form immediately.

    • Self-Validating IPC: Ensure the final pH of the mother liquor is between 1 and 2 . This confirms complete mono-protonation of the pyridine ring without excess acidic degradation.

  • Stir the slurry at 0–5 °C for 2 hours to maximize crystal growth.

Step 5: Isolation and Drying

  • Filter the slurry through a sintered glass funnel under vacuum.

  • Wash the filter cake with 100 mL of cold (0 °C) IPA.

  • Dry the white crystalline solid in a vacuum oven at 45 °C and 50 mbar for 12 hours.

    • Self-Validating IPC: Perform Karl Fischer (KF) titration. Drying is complete when the water content is < 0.5% w/w .

References

  • 3-AMINO-5-FLUOROPYRIDINE 210169-05-4 wiki - Guidechem - 5

  • 3-Amino-5-fluoropyridine synthesis - ChemicalBook - 4

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES - European Patent Office - 1

  • US8822497B2 - PIM kinase inhibitors and methods of their use - Google Patents - 2

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI - 3

Sources

Method

Application Notes &amp; Protocols: Constructing Diverse Chemical Libraries from a 5-Fluoropyridin-3-amine Scaffold

Abstract The 5-fluoropyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous clinically relevant molecules, including the IDH1 inhibitor Ivosidenib.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-fluoropyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous clinically relevant molecules, including the IDH1 inhibitor Ivosidenib.[1] Its value stems from the strategic placement of a fluorine atom, which can enhance metabolic stability and binding affinity, and a primary amino group that serves as a versatile synthetic handle for diversification.[2][3] This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for constructing compound libraries based on this valuable scaffold. We will explore key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions, offering field-proven insights into optimizing these reactions for library production.

Scientific Rationale and Strategic Overview

The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its small molecular size, often serving as a bioisostere for benzene or other heterocyclic rings.[2][4] The introduction of a fluorine atom at the 5-position modulates the electronic properties of the ring, influencing its pKa and potential for metabolic oxidation. The primary amine at the 3-position is the principal point for initial library diversification, allowing for the exploration of a vast chemical space through robust and well-established chemical reactions.

Our library synthesis strategy is bifurcated, focusing on two primary vectors of diversification originating from the 5-fluoropyridin-3-amine core.

  • Vector 1: N-Functionalization. Direct modification of the 3-amino group to generate diverse amide, sulfonamide, and urea libraries. This approach allows for the systematic probing of the chemical space immediately adjacent to the core scaffold.

  • Vector 2: C-C and C-N Bond Formation. Functionalization of the pyridine ring itself, typically via an intermediate halogenated scaffold, using powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This strategy enables the introduction of larger, more complex aryl, heteroaryl, and amino substituents, dramatically expanding the structural diversity of the library.

The following workflow diagram illustrates these divergent synthetic pathways.

G cluster_0 Vector 1: N-Functionalization cluster_1 Vector 2: Ring Functionalization A 5-Fluoropyridin-3-amine (Core Scaffold) B Amide Coupling (R-COOH) A->B R-COOH, Coupling Agent C Sulfonamide Synthesis (R-SO2Cl) A->C R-SO2Cl, Base D Urea Formation (R-NCO) A->D R-NCO E Halogenation (e.g., Bromination) A->E NBS or Br2 L1 L1 B->L1 Amide Library L2 L2 C->L2 Sulfonamide Library L3 L3 D->L3 Urea Library F Suzuki Coupling (Ar-B(OH)2) E->F Pd Catalyst, Base G Buchwald-Hartwig (R1R2-NH) E->G Pd Catalyst, Ligand, Base L4 L4 F->L4 Bi-aryl Library L5 L5 G->L5 Di-amino Library

Caption: General workflow for compound library synthesis.

Protocols for Vector 1: N-Functionalization

The exocyclic amine is a nucleophile that readily participates in reactions with various electrophiles. Amide coupling is arguably the most utilized reaction in medicinal chemistry for library generation due to the vast commercial availability of carboxylic acids.[5][6]

General Protocol: Parallel Amide Library Synthesis

This protocol details the parallel synthesis of an amide library using a diverse set of carboxylic acids. The choice of coupling reagent is critical; HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient modern reagent, while the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a classic, cost-effective alternative.[6][7]

Causality Behind Choices:

  • Coupling Reagent (HATU): Chosen for its high reactivity and low rate of epimerization, especially crucial if chiral carboxylic acids are used.[6] It functions by forming a highly reactive O-acylisourea intermediate.

  • Base (DIPEA): N,N-Diisopropylethylamine is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[6]

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.

Protocol Steps:

  • Array Preparation: In a 96-well reaction block, add a solution of 5-Fluoropyridin-3-amine (1.0 eq., e.g., 25 µmol in 250 µL DMF) to each well.

  • Carboxylic Acid Addition: To each well, add a unique carboxylic acid (1.1 eq., 27.5 µmol) from a stock solution plate.

  • Reagent Addition: Add HATU (1.2 eq., 30 µmol) as a solid or from a freshly prepared stock solution in DMF.

  • Base Initiation: Add DIPEA (2.5 eq., 62.5 µmol) to each well to initiate the coupling reaction.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours. The progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up: Upon completion, dilute each well with ethyl acetate (1 mL). Wash sequentially with saturated aqueous NaHCO₃ (1 mL) and brine (1 mL).

  • Isolation: Dry the organic layer by passing it through a phase separator plate or by adding anhydrous Na₂SO₄. Concentrate the solvent in a centrifugal evaporator.

  • Analysis: The resulting crude products are typically of sufficient purity for initial high-throughput screening. Characterize representative samples by LC-MS and ¹H NMR to confirm identity and purity.

Reagent/ParameterMolar Equiv.Rationale
5-Fluoropyridin-3-amine1.0Limiting Reagent
Carboxylic Acid1.1Slight excess to drive reaction to completion
HATU1.2Ensures full activation of the carboxylic acid
DIPEA2.5Sufficient base to facilitate reaction and neutralize byproducts
SolventDMFHigh solubility for diverse reactants
TemperatureRoom Temp.Sufficient for HATU-mediated couplings

Protocols for Vector 2: Ring Functionalization via Cross-Coupling

To diversify the pyridine core itself, a "handle" must first be installed. This is typically achieved by selective halogenation (e.g., bromination) of the pyridine ring, which then enables powerful palladium-catalyzed cross-coupling reactions.

Preparatory Step: Synthesis of 5-Bromo-3-fluoropyridin-2-amine

(Note: For the purpose of demonstrating a common strategy, this protocol uses a related isomer. The principles are directly translatable. Direct selective bromination of 5-Fluoropyridin-3-amine can be complex; often, a multi-step synthesis from a different precursor is employed to achieve the desired halogenated intermediate.)

General Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[8] However, aminopyridines can be challenging substrates because the lone pairs on both the pyridine and amino nitrogens can coordinate to the palladium catalyst, leading to inhibition.[9][10]

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common, effective air-stable Pd(0) source. The phosphine ligands are crucial for the catalytic cycle.[8][10]

  • Base (K₃PO₄ or K₂CO₃): A mild inorganic base is required for the transmetalation step of the catalytic cycle. Potassium phosphate is often effective for challenging substrates.[8][9]

  • Solvent (Dioxane/Water): This biphasic solvent system is standard for Suzuki reactions. Dioxane solubilizes the organic components, while water solubilizes the inorganic base and facilitates the reaction.[8]

  • Inert Atmosphere: It is absolutely critical to degas the solvent and run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Complex_A Ar-Pd(II)L₂(X) Oxidative\nAddition->Complex_A Ar-X Transmetalation Transmetalation Complex_A->Transmetalation Complex_B Ar-Pd(II)L₂(Ar') Transmetalation->Complex_B Ar'-B(OR)₂ (Base) Reductive\nElimination Reductive Elimination Complex_B->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Steps:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated aminopyridine (e.g., 3-Amino-5-bromopyridine, 1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines onto the pyridine ring.[11][12] This reaction is also sensitive to catalyst poisoning and requires careful selection of the catalyst, ligand, and base.[13]

Protocol Steps:

  • Reaction Setup: In a sealed tube or microwave vial, combine the halogenated aminopyridine (1.0 eq.), the desired amine (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., dppf or Xantphos, 10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 2.0 eq.).[14]

  • Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C overnight. For volatile amines, the reaction must be conducted in a sealed tube to prevent their escape.[13][14][15]

  • Work-up & Purification: After cooling, the work-up and purification follow a similar procedure to the Suzuki coupling, involving filtration, extraction, and column chromatography.

Library Characterization and Data Management

A successful library synthesis campaign relies on robust analytical chemistry to confirm the identity and assess the purity of the synthesized compounds.

  • Primary Analysis (Crude): High-throughput LC-MS is used to confirm the molecular weight of the target compound in each well and provide an estimate of purity.

  • Secondary Analysis (Purified): For hit compounds or representative library members, full characterization is required. This includes:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Data Archiving: All analytical data and corresponding structural information should be stored in a searchable chemical registration database.

Representative Library Data
EntryVectorCoupling PartnerReactionYield (%)Product Structure
1N-Func.Benzoic AcidAmide Coupling85(Structure image of N-(5-fluoropyridin-3-yl)benzamide)
2N-Func.4-Methoxybenzoic AcidAmide Coupling89(Structure image of N-(5-fluoropyridin-3-yl)-4-methoxybenzamide)
3Ring Func.Phenylboronic AcidSuzuki Coupling72(Structure image of 5-phenyl-3-fluoropyridin-amine)
4Ring Func.MorpholineBuchwald-Hartwig65(Structure image of N-morpholino-5-fluoropyridin-amine)

(Note: Structures are descriptive placeholders. Yields are representative for optimized reactions.)

Conclusion

The 5-fluoropyridin-3-amine scaffold provides an exceptional starting point for the creation of diverse and medicinally relevant compound libraries. By leveraging robust N-functionalization reactions and powerful palladium-catalyzed cross-coupling methods, researchers can systematically explore the structure-activity landscape around this privileged core. The protocols and strategic insights provided herein offer a validated framework for the successful design, synthesis, and analysis of these libraries, accelerating the drug discovery process. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere for cross-coupling reactions, is paramount to achieving high yields and purity across a library.

References

  • Zhang, H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Wordpress. Buchwald-Hartwig Amination. Available at: [Link]

  • PubChemLite. 5-fluoropyridin-3-amine (C5H5FN2). Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Matrix Fine Chemicals. 5-FLUOROPYRIDIN-3-AMINE | CAS 210169-05-4. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • MDPI. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

  • PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • MySkinRecipes. 3-Amino-5-fluoropyridin-2-ol. Available at: [Link]

  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. Available at: [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • PMC. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PMC. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]

  • MDPI. (2017). Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 5-Fluoropyridin-3-amine hydrochloride in reactions

Overview & Mechanistic Context 5-Fluoropyridin-3-amine hydrochloride (CAS: 210169-05-4 for the free base) is a highly valuable fluorinated building block utilized extensively in the synthesis of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

5-Fluoropyridin-3-amine hydrochloride (CAS: 210169-05-4 for the free base) is a highly valuable fluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). It is a critical intermediate in the production of the IDH1 inhibitor Ivosidenib and various Janus Kinase (JAK) inhibitors[1, 2].

However, researchers frequently encounter significant solubility and reactivity hurdles when utilizing the hydrochloride salt form in organic synthesis. The electron-withdrawing fluorine atom at the 5-position drastically reduces the nucleophilicity of the amine (pKa ≈ 3.74) [1]. When compounded with the poor solubility of the HCl salt in standard organic solvents, coupling reactions can suffer from severely depressed kinetics and low yields [3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome these solubility barriers.

Troubleshooting FAQs

Q1: Why does my amidation or Buchwald-Hartwig coupling reaction stall at <20% conversion when using dichloromethane (DCM) or tetrahydrofuran (THF)? Cause & Expert Insight: The hydrochloride salt of 5-fluoropyridin-3-amine is highly polar. In ethereal solvents (like THF) or halogenated solvents (like DCM), the salt remains insoluble. Because the amine is locked in its protonated, solid-phase state, it cannot act as a nucleophile. Furthermore, low solvent volumes exacerbate this by creating a highly viscous slurry that halts mass transfer [3]. Solution: You must either perform an ex situ free-basing workup prior to the reaction or switch your reaction solvent to a polar aprotic medium like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which can partially solubilize the salt and fully solubilize the active species once an organic base is added.

Q2: Should I use in situ neutralization or ex situ free-basing before my coupling step? Cause & Expert Insight: The choice depends entirely on your reaction mechanism:

  • For Amidation (Acyl Chlorides/Peptide Coupling): In situ neutralization using 2.5–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF is highly efficient. The resulting trialkylammonium chloride byproduct remains soluble enough in DMF to allow the reaction to proceed rapidly.

  • For Transition-Metal Catalysis (Buchwald-Hartwig): Ex situ free-basing is strictly required. The chloride ions present in the HCl salt can coordinate with the palladium catalyst, altering the catalytic cycle or poisoning the catalyst entirely.

Q3: How do I manage the thick, unstirrable slurry that forms when I add an organic base to the hydrochloride salt? Cause & Expert Insight: When a base like Triethylamine (TEA) is added to the amine hydrochloride in a low-volume solvent, the newly formed TEA·HCl salt precipitates rapidly. Solution: Maintain a minimum solvent volume of 10–15 volumes (mL/g). If viscosity remains an issue, gently warm the reaction mixture to 40 °C prior to the addition of your electrophile. This ensures complete dissolution of the active amine species and facilitates proper magnetic or mechanical stirring.

Experimental Methodologies

Protocol 1: Ex Situ Free-Basing of 5-Fluoropyridin-3-amine Hydrochloride

Self-Validating System: This protocol ensures the complete removal of chloride ions. The success of this procedure is visually validated by the complete, rapid dissolution of the resulting free base in DCM—a solvent in which the starting HCl salt is entirely insoluble.

  • Dissolution: Suspend 5-Fluoropyridin-3-amine hydrochloride (1.0 eq) in a biphasic mixture of distilled water (5 vol) and DCM (10 vol).

  • Neutralization: Chill the mixture to 0–5 °C. Slowly add 2M aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 8–10.

    • Mechanistic Note: Because the predicted pKa of the amine is 3.74[1], a pH of 8 is more than sufficient to completely deprotonate the pyridinium species, driving the neutral 5-fluoropyridin-3-amine into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (5 vol each) to ensure maximum recovery.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporation at 25 °C, 80 mmHg) to yield the free base as a light orange-to-yellow solid.

Protocol 2: In Situ Amidation in DMF
  • Preparation: Charge a dry, argon-purged flask with 5-Fluoropyridin-3-amine hydrochloride (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 30 minutes.

    • Mechanistic Note: A slight exotherm may occur. The cloudy suspension will clarify into a homogeneous solution as the free amine is generated and the DIPEA·HCl salt is solvated by the DMF [3].

  • Coupling: Add the corresponding carboxylic acid (1.1 eq) followed by HATU (1.2 eq). Stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3 times) to completely remove residual DMF.

Quantitative Data: Solvent & Base Optimization

The following table summarizes the impact of solvent and base selection on the solubility and reaction kinetics of 5-Fluoropyridin-3-amine hydrochloride during a standard amidation reaction.

Table 1: Effect of Solvent and Base on Amidation (Standardized to 1.0 mmol scale, 12h at 25°C)

Solvent (10 vol)Base (Eq)Visual Observation at 1hReaction RateIsolated Yield (%)
DCMTEA (3.0)Thick, insoluble slurryVery Slow< 20%
THFDIPEA (3.0)Cloudy suspensionSlow45%
DMFTEA (3.0)Clear solutionFast88%
DMFDIPEA (3.0)Clear solutionVery Fast94%
NMPDIPEA (3.0)Clear solutionVery Fast92%

Workflow Visualization

G Start 5-Fluoropyridin-3-amine HCl Salt CheckRxn Is the reaction sensitive to Chloride ions (e.g., Pd-cat)? Start->CheckRxn ExSitu Ex Situ Free-Basing Aq. NaOH workup & extraction CheckRxn->ExSitu Yes (Buchwald-Hartwig) CheckSolv Is reaction solvent polar aprotic (DMF/NMP)? CheckRxn->CheckSolv No (Amidation) Proceed Proceed to Coupling (Amidation/Buchwald) ExSitu->Proceed CheckSolv->ExSitu No (e.g., DCM, Toluene) InSitu In Situ Free-Basing Add DIPEA/TEA (2-3 eq) CheckSolv->InSitu Yes InSitu->Proceed

Caption: Decision matrix for handling 5-Fluoropyridin-3-amine hydrochloride in coupling reactions.

References

  • Google Patents. "WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors". (Utilization of 6-chloro-5-fluoropyridin-3-amine hydrochloride in API synthesis).
  • ACS Publications. "The Synthesis of the High-Potency Sweetener, NC-00637. Part 3: The Glutamyl Moiety and Coupling Reactions | Organic Process Research & Development". (Mechanistic insights into amine hydrochloride solubility in DMF vs. ethereal solvents). Available at:[Link]

Optimization

catalyst selection for cross-coupling reactions of 5-Fluoropyridin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles and workflow optimizations required when utilizing 5-Fluoropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles and workflow optimizations required when utilizing 5-Fluoropyridin-3-amine in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination). This guide bridges the gap between theoretical organometallic chemistry and bench-level execution.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 5-fluoropyridin-3-amine frequently cause catalyst poisoning or low yields in standard Buchwald-Hartwig aminations? A: This substrate presents a dual mechanistic challenge. First, the highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the primary amine. Second, the basic pyridine nitrogen can competitively coordinate to the palladium center, forming stable, inactive bis(amine)Pd complexes that divert the catalyst from the active cycle. To overcome this, highly sterically hindered ligands are required to block the pyridine nitrogen from coordinating, while still allowing the less sterically demanding primary amine to undergo the necessary deprotonation and reductive elimination steps.

Q: How do I choose between BrettPhos and RuPhos for this specific heteroarylamine? A: The choice depends entirely on the rate-limiting step dictated by your aryl halide partner. Density functional theory (DFT) calculations reveal that for Pd-BrettPhos systems, oxidative addition is the rate-limiting step, whereas for Pd-RuPhos, reductive elimination is rate-limiting due to differences in their electronic structures and steric profiles [1].

  • If your aryl halide is sterically hindered (e.g., ortho-substituted), BrettPhos is superior. Its extreme steric bulk accelerates reductive elimination, preventing the formation of bis-arylated byproducts.

  • For less hindered aryl halides where oxidative addition might be sluggish, RuPhos can offer a faster overall catalytic cycle, provided bis-arylation is not a competing pathway.

Q: What is the optimal base for coupling 5-fluoropyridin-3-amine? A: While sodium tert-butoxide (NaOtBu) is the standard strong base for Buchwald-Hartwig aminations, it is often incompatible with functionalized or base-sensitive aryl halides common in drug discovery. In such cases, finely milled cesium carbonate (Cs₂CO₃) in 1,4-dioxane is the industry standard. The use of weak bases like Cs₂CO₃ has been proven critical for the successful coupling of base-sensitive heteroarylamines, ensuring high yields without degrading the substrate [2].

Troubleshooting Guide

Issue: Reaction stalls at 30-40% conversion.

  • Causality: Catalyst deactivation via oxidative degradation or product inhibition. As the reaction progresses, off-cycle resting states can trap the palladium [3].

  • Intervention: Ensure rigorous degassing of solvents (sparge with N₂/Ar for at least 30 minutes). If using a weak base like Cs₂CO₃, ensure it is finely milled and anhydrous; the heterogeneous nature of the base means particle size directly limits the deprotonation rate. Consider utilizing water-mediated catalyst preactivation if using Pd precatalysts to ensure rapid entry into the catalytic cycle[3].

Issue: High levels of bis-arylated byproduct.

  • Causality: The newly formed mono-arylated secondary amine is competing with the primary 5-fluoropyridin-3-amine for the oxidative addition complex.

  • Intervention: Switch to a more sterically demanding ligand (e.g., tBuBrettPhos instead of RuPhos). Lower the reaction temperature by 10-15°C to increase the thermodynamic penalty for the bulkier secondary amine binding to the Pd center.

Quantitative Data: Catalyst System Comparison

The following table synthesizes expected yields and optimal conditions based on ligand architecture when coupling 5-fluoropyridin-3-amine with standard aryl bromides.

Ligand SystemOptimal BaseSolventTemp (°C)Avg. YieldPrimary Mechanistic Issue Addressed
Pd/BrettPhos NaOtBuToluene10085-95%Prevents bis-arylation and pyridine coordination.
Pd/RuPhos Cs₂CO₃Dioxane11078-85%Accommodates base-sensitive aryl halides.
Pd/Xantphos Cs₂CO₃Dioxane10060-70%Cost-effective alternative for unhindered substrates.
Pd/BINAP NaOtBuToluene110<40%Not recommended (High rate of catalyst deactivation).

Logical Workflow for Condition Selection

CatalystSelection Start Substrate: 5-Fluoropyridin-3-amine CheckPartner Aryl Halide Partner Steric Hindrance? Start->CheckPartner HighSteric High Sterics (e.g., ortho-substituted) CheckPartner->HighSteric Yes LowSteric Low Sterics (e.g., para-substituted) CheckPartner->LowSteric No BrettPhos Pd/BrettPhos Prevents bis-arylation HighSteric->BrettPhos RuPhos Pd/RuPhos or Xantphos Fast reductive elimination LowSteric->RuPhos BaseSelect Base Selection BrettPhos->BaseSelect RuPhos->BaseSelect StrongBase NaOtBu (Base-stable substrates) BaseSelect->StrongBase Stable WeakBase Cs2CO3 (Base-sensitive substrates) BaseSelect->WeakBase Sensitive

Workflow for selecting catalysts and conditions in 5-fluoropyridin-3-amine cross-coupling.

Self-Validating Experimental Protocol

This protocol is engineered to provide real-time feedback, ensuring that any deviations are caught before the reaction is worked up. It is optimized for synthesizing complex pharmaceutical intermediates, such as aminopyrazolopyrimidines [4].

Step 1: Reaction Assembly & Stoichiometry In a flame-dried Schlenk flask under Argon, combine 5-fluoropyridin-3-amine (1.0 equiv), aryl halide (1.05 equiv), Pd₂(dba)₃ (2.0 mol%), BrettPhos (4.5 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality: A slight excess of aryl halide ensures full consumption of the amine, simplifying downstream purification. The 1:2.25 Pd-to-ligand ratio ensures no unligated Pd(0) remains to aggregate into inactive palladium black.

Step 2: Solvent Addition & Degassing Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Sparge the heterogeneous mixture with Argon for exactly 15 minutes.

  • Self-Validation Point 1: Observe the color transition. The solution should shift from a dark purple/red (characteristic of Pd₂(dba)₃) to a deep orange/red upon active L-Pd(0) catalyst formation. If the solution turns opaque black, oxygen has poisoned the catalyst, and the reaction must be aborted immediately.

Step 3: Heating & Kinetic Monitoring Seal the flask and heat to 100°C in a pre-heated oil bath.

  • Self-Validation Point 2: At t = 1 hour, briefly pause stirring, allow salts to settle, and extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade MeCN and analyze. A successful kinetic trajectory will show >50% conversion to the secondary amine mass [M+H]⁺, with <5% of the bis-arylated byproduct. If unreacted 5-fluoropyridin-3-amine remains dominant, verify the base is fully suspended and stirring is vigorous (≥800 RPM).

Step 4: Quench & Workup After 4-6 hours (or upon complete consumption of the amine via LC-MS), cool to room temperature and dilute with EtOAc. Filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium.

  • Self-Validation Point 3: The filtrate should be clear and pale yellow. A dark brown filtrate indicates incomplete precipitation of Pd species, requiring an additional aqueous wash with a metal scavenger (e.g., SiliaMetS Thiol) before column chromatography.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC / National Institutes of Health.[Link]

  • Design, synthesis and biological evaluation of novel aminopyrazolopyrimidines as potent inhibitors of mammalian mitochondrial ATP synthesis. MedChemComm - RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Fluoropyridin-3-amine Hydrochloride

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this portal for synthetic chemists, process engineers, and drug development professionals scaling up fluorinated pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this portal for synthetic chemists, process engineers, and drug development professionals scaling up fluorinated pyridine intermediates.

Synthesizing 5-fluoropyridin-3-amine hydrochloride requires precise navigation of kinetic and thermodynamic boundaries. The primary challenge lies in optimizing temperature and reaction time during catalytic hydrogenation and subsequent salt formation. Poor control leads to hydrodefluorination (loss of the critical fluorine atom), incomplete reduction, or thermal degradation of the electron-rich aminopyridine core.

Process Workflow & Critical Control Points

The following diagram maps the synthetic pathway, highlighting where temperature and time dictate the success or failure of the reaction.

SynthesisWorkflow Start Halogenated Precursor (e.g., 3-amino-2,4,6-tribromo- 5-fluoropyridine) Hydrogenation Catalytic Hydrogenation (Pd/C, H2, TEA in DCM) Start->Hydrogenation TempControl Critical Control Point: Temp: 20-25°C Time: 18h Hydrogenation->TempControl FreeBase 5-Fluoropyridin-3-amine (Free Base) TempControl->FreeBase Optimal Conditions Defluorination Impurity: Defluorinated Amine TempControl->Defluorination T > 30°C or Time > 24h SaltFormation HCl Salt Formation (Anhydrous HCl in Ether) FreeBase->SaltFormation ExothermControl Critical Control Point: Cooling: 0-5°C Dropwise Addition SaltFormation->ExothermControl Product 5-Fluoropyridin-3-amine Hydrochloride ExothermControl->Product Controlled Exotherm Degradation Impurity: Thermal Degradation ExothermControl->Degradation Rapid Addition / No Cooling

Workflow for 5-Fluoropyridin-3-amine HCl synthesis highlighting critical temperature/time controls.

Section 1: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system ; you must verify specific in-process metrics before proceeding to the next step to guarantee scientific integrity.

Protocol A: Catalytic Hydrogenation to 5-Fluoropyridin-3-amine (Free Base)

This method utilizes the controlled reduction of a halogenated precursor, a standard approach validated in pharmaceutical intermediate synthesis[1].

  • Step 1: Reactor Charging Charge a Parr hydrogenation vessel with 3-amino-2,4,6-tribromo-5-fluoropyridine (1.0 eq), triethylamine (3.0 eq), and 5% Pd/C catalyst (10% w/w relative to substrate) in anhydrous dichloromethane (DCM)[1].

    • Causality: Triethylamine acts as an acid scavenger. As the carbon-bromine bonds are reduced, hydrobromic acid (HBr) is generated. Without an organic base to neutralize it, the HBr would poison the palladium catalyst and prematurely form a mixed hydrobromide salt.

  • Step 2: Purging & Pressurization Purge the vessel with nitrogen ( N2​ ) three times, followed by hydrogen ( H2​ ) three times. Pressurize the vessel to 40 psi with H2​ .

  • Step 3: Time & Temperature Controlled Reduction Agitate the mixture at 20–25 °C for exactly 18 hours [1].

    • Self-Validation Check: At 17.5 hours, pull a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC/UV. The system is validated to proceed only if the intermediate mono- and di-bromo species peak areas are <1%.

  • Step 4: Workup Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filtrate with deionized water, dry the organic layer over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure to yield the free base[1].

Protocol B: Hydrochloride Salt Formation
  • Step 1: Solvation Dissolve the isolated 5-fluoropyridin-3-amine free base in a minimal volume of anhydrous diethyl ether. (Note: THF can also be utilized for related aminopyridines, provided moisture is strictly excluded[2]).

  • Step 2: Temperature Control Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C .

  • Step 3: Acid Addition Add a stoichiometric amount of 2M HCl in diethyl ether dropwise over 30–45 minutes.

    • Causality: The protonation of the pyridine nitrogen is highly exothermic. Dropwise addition at 0–5 °C dissipates the heat of neutralization, preventing the thermal polymerization or oxidative degradation of the electron-rich aminopyridine ring.

    • Self-Validation Check: Monitor the internal temperature using a calibrated PTFE-coated thermocouple. The process is validated if the internal temperature never exceeds 5 °C during the addition.

  • Step 4: Isolation Stir the resulting suspension for 1 hour at 0 °C. Filter the crystalline precipitate, wash with cold anhydrous ether, and dry under high vacuum.

Section 2: Quantitative Data – Optimization Matrix

The following table summarizes the empirical effects of varying temperature and reaction time during the Protocol A hydrogenation step. This data clearly illustrates the narrow kinetic window required to maximize yield while suppressing hydrodefluorination.

Temperature (°C)Reaction Time (h)Conversion of Precursor (%)Yield of Free Base (%)Defluorination Impurity (%)Outcome Assessment
10 °C18 h75%70%< 1.0%Suboptimal: Incomplete reduction due to low kinetic energy.
20–25 °C 18 h > 99% 95% < 1.0% Optimal: Perfect balance of conversion and selectivity.
30 °C18 h> 99%85%12.5%Failed: Elevated temp overcomes C-F bond activation energy.
20 °C36 h> 99%88%9.0%Failed: Prolonged exposure to Pd/C causes late-stage defluorination.
Section 3: Troubleshooting Guides & FAQs

Q1: My final product is contaminated with 3-aminopyridine (complete defluorination). Why is this happening? A1: Hydrodefluorination is the most common side reaction during the Pd/C-catalyzed reduction of fluorinated aromatics. The activation energy required to cleave the C-F bond is higher than that required for C-Br or −NO2​ reduction[3]. If your reaction temperature exceeds 25 °C, or if you leave the reaction running over the weekend (>24 hours), you provide enough thermodynamic energy and time for the palladium surface to insert into the C-F bond. Solution: Strictly adhere to the 18-hour limit at 20–25 °C.

Q2: I am observing incomplete conversion of the starting material. Should I increase the temperature to force the reaction to completion? A2: No. As shown in the optimization matrix, increasing the temperature directly correlates with increased defluorination. Instead, investigate mass transfer limitations. Ensure your Parr apparatus is providing vigorous agitation to maximize the dissolution of H2​ gas into the liquid phase. Additionally, verify the activity of your Pd/C catalyst; trace sulfur or heavy metal impurities in your starting material can poison the palladium surface, halting the reaction prematurely.

Q3: During the HCl salt formation, my solution turns dark brown and the yield drops significantly. What is the mechanism behind this? A3: This color change indicates thermal degradation. The free base of 5-fluoropyridin-3-amine is an electron-rich heterocycle. When HCl is added too rapidly at room temperature, the localized exothermic heat of neutralization causes the solvent to locally boil and drives oxidative degradation or intermolecular polymerization. Solution: You must use an ice bath (0–5 °C) and add the acid dropwise to ensure the heat is efficiently dissipated into the surrounding cooling bath.

Q4: Can I use methanol instead of DCM for the hydrogenation step? A4: While methanol is a standard solvent for nitro-group reductions[3], using it with triethylamine and Pd/C for halogenated precursors can sometimes accelerate hydrodefluorination. Methanol's high polarity stabilizes the transition state of the C-F cleavage. Dichloromethane (DCM)[1] or Tetrahydrofuran (THF)[2] are preferred because they moderate the reaction kinetics, keeping the process within the safe thermodynamic window.

References
  • Aminopyrimidinyl compounds (US9663526B2)

Sources

Optimization

Technical Support Center: Navigating the Reactivity of 5-Fluoropyridin-3-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 5-Fluoropyridin-3-amine Hydrochloride. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Fluoropyridin-3-amine Hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges associated with this valuable building block. 5-Fluoropyridin-3-amine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] However, its unique electronic structure—an electron-deficient pyridine ring substituted with both a fluorine atom and an amino group—presents specific stability challenges during synthetic transformations.

This guide is structured to provide rapid answers through FAQs and in-depth troubleshooting for complex, multi-variable reactions like palladium-catalyzed cross-couplings. We will explore the "why" behind experimental choices, ensuring your success in leveraging this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 5-Fluoropyridin-3-amine hydrochloride?

A1: The two most significant decomposition pathways are:

  • Defluorination: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or at elevated temperatures.[3][4] This results in the formation of the corresponding hydroxypyridine or other substituted pyridines, depending on the nucleophiles present.

  • Side Reactions at the Amino Group: The free amine can undergo undesired reactions, such as oxidation or acting as a competing nucleophile. In the context of metal-catalyzed reactions, the lone pair on the nitrogen can coordinate to the metal center, leading to catalyst inhibition or deactivation.[5][6]

Q2: How does the hydrochloride salt form impact the compound's stability and reactivity?

A2: The hydrochloride salt form enhances the compound's shelf-life and stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation and other degradation pathways. However, for most reactions, particularly those requiring a nucleophilic amine or those performed under basic conditions (like many cross-coupling reactions), the free base is required. Therefore, a carefully controlled neutralization step is typically the first part of any reaction involving this salt.

Q3: What general conditions and reagents are incompatible with 5-Fluoropyridin-3-amine?

A3: Based on its structure, you should be cautious with:

  • Strong Bases and Nucleophiles: These can promote defluorination via an SNAr mechanism.

  • High Temperatures: Thermal stress can accelerate decomposition.

  • Strong Oxidizing Agents: The aromatic amine is susceptible to oxidation.[7]

  • Presence of Water in High-Temperature Reactions: In reactions like the Halex (a type of SNAr), water can lead to hydrolysis and the formation of hydroxypyridine byproducts.[8]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Low yields in Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most common issues reported when using 5-Fluoropyridin-3-amine. These reactions are notoriously sensitive, and the substrate itself presents unique challenges.[9]

Core Problem: Catalyst Inhibition and Deactivation

The primary reason for failed or low-yielding cross-coupling reactions with aminopyridines is the poisoning of the palladium catalyst. Both the pyridine ring nitrogen and the exocyclic amino group can act as ligands, coordinating to the palladium center and disrupting the catalytic cycle.[5][6]

Q4: My Suzuki-Miyaura coupling of 5-Fluoropyridin-3-amine hydrochloride with an arylboronic acid is giving me a low yield. How can I fix this?

A4: This is a classic problem of catalyst inhibition. The free amino group is likely coordinating to your palladium catalyst.

Causality: When the amine binds to the palladium center, its deprotonation can occur readily with the base, leading to a stable complex that is reluctant to participate in reductive elimination, thereby stalling the catalytic cycle.[10]

Solution 1: Protect the Amino Group

The most robust solution is to temporarily "mask" the amino group's coordinating ability by converting it into a less-coordinating functional group, like an acetamide. This protecting group can be easily removed after the coupling reaction.[6]

Solution 2: Employ Specialized Ligands

If protecting the amine is not desirable, using bulky, electron-rich phosphine ligands can often overcome catalyst inhibition. These ligands promote the desired catalytic cycle and can sterically hinder the coordination of the aminopyridine.

LigandRationale for Use with Aminopyridines
XPhos Bulky and electron-rich, promotes efficient oxidative addition and reductive elimination.
SPhos Similar to XPhos, often effective for challenging substrates.
RuPhos Another bulky ligand from the Buchwald family, known for its high activity.
Visualizing the Problem: Catalyst Inhibition Pathway

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway A Pd(0)L2 B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar' E Pd(0)L2 F Coordination with 5-Fluoropyridin-3-amine E->F G Inactive Pd-Amine Complex F->G

Caption: Desired catalytic cycle vs. catalyst inhibition by the amine substrate.

Experimental Protocols

Protocol 1: Neutralization of 5-Fluoropyridin-3-amine Hydrochloride

This protocol provides the free base for subsequent reactions.

  • Dissolve 1.0 equivalent of 5-Fluoropyridin-3-amine hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add 1.5 equivalents of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.

Protocol 2: N-Acetylation (Protection) of 5-Fluoropyridin-3-amine

This protocol is a reliable method to prevent catalyst inhibition in cross-coupling reactions.[6]

  • Dissolve 1.0 equivalent of 5-Fluoropyridin-3-amine (from Protocol 1) in dichloromethane (DCM).

  • Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous work-up to isolate the protected N-(5-fluoropyridin-3-yl)acetamide.

Protocol 3: Optimized Suzuki-Miyaura Coupling of Protected 5-Fluoropyridin-3-amine

This protocol uses the protected substrate to avoid catalyst inhibition and improve yield.

  • To an oven-dried Schlenk flask, add N-(5-fluoropyridin-3-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[10]

  • Heat the reaction mixture to 85-95 °C and monitor by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Perform a standard aqueous work-up and purify the product by column chromatography.

  • The final step would involve the deprotection of the acetamide group, typically via acid or base hydrolysis, to yield the desired coupled product.

Troubleshooting Workflow for Failed Suzuki Reactions

G Start Low or No Product (Suzuki Coupling) CheckReagents Verify Reagent Quality (Amine, Boronic Acid, Catalyst) Start->CheckReagents ReagentIssue Re-purify or Replace Reagents CheckReagents->ReagentIssue Issue Found Inhibition Suspect Catalyst Inhibition? CheckReagents->Inhibition Reagents OK CheckConditions Review Reaction Conditions (Temp, Solvent, Base) OptimizeLigand Screen Bulky Ligands (XPhos, SPhos) CheckConditions->OptimizeLigand Inhibition->CheckConditions No ProtectAmine Protect Amino Group (e.g., Acetylation) Inhibition->ProtectAmine Yes Success Successful Reaction ProtectAmine->Success OptimizeLigand->Success

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoropyridin-3-amine Derivatives

Welcome to the technical support center for the purification of 5-Fluoropyridin-3-amine and its derivatives. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Fluoropyridin-3-amine and its derivatives. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their purification can be uniquely challenging. The interplay between the basic amine, the pyridine ring, and the electron-withdrawing fluorine atom creates a distinct set of physicochemical properties that often complicates standard separation protocols.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but the underlying chemical reasoning to empower you to adapt and optimize your purification strategies.

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent challenges encountered during column chromatography of 5-fluoropyridin-3-amine derivatives.

Question 1: My compound is streaking or tailing badly on my silica gel column. How can I get sharp, well-defined bands?

Answer: This is the most common issue when purifying basic compounds like aminopyridines on standard silica gel. The root cause is the acidic nature of silica gel's surface silanol (Si-OH) groups. These acidic sites can protonate your basic amine, leading to strong, non-specific binding. This ionic interaction is much stronger than the intended normal-phase partitioning, causing a portion of your compound to "stick" and elute slowly, resulting in significant tailing.

Core Strategy: Neutralize the Stationary Phase

To achieve sharp peaks, you must suppress this acidic interaction. This is typically done by adding a small amount of a basic modifier to your mobile phase.

Troubleshooting Workflow for Tailing on Silica

G start Start: Tailing observed on TLC/Column check_base Is a basic modifier already in the eluent? start->check_base add_tea Add 0.5-2% Triethylamine (TEA) to the mobile phase. check_base->add_tea No check_ammonia Is the compound TEA-sensitive or highly polar? check_base->check_ammonia Yes, but still tailing success Result: Symmetrical Peak Shape add_tea->success use_ammonia Prepare a 1-2% solution of 7N NH3 in MeOH. Use this as the polar component in your eluent system. check_ammonia->use_ammonia Yes consider_alumina Switch to a different stationary phase: - Basic or Neutral Alumina - Amino-propyl functionalized silica check_ammonia->consider_alumina No use_ammonia->success consider_alumina->success

Caption: Decision workflow for resolving peak tailing during silica gel chromatography.

Detailed Protocols:

  • Method 1: Triethylamine (TEA) Additive

    • Prepare your mobile phase as usual (e.g., a mixture of Ethyl Acetate and Hexanes).

    • To the final mixture, add triethylamine to a final concentration of 0.5% to 2% (v/v).

    • Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

    • Mechanism: The TEA is a stronger base than your aminopyridine and will preferentially bind to the acidic silanol sites, effectively "masking" them from your product.

  • Method 2: Ammoniated Methanol For more polar derivatives where you might use Methanol/DCM, TEA can sometimes be less effective.

    • Prepare a stock solution of 2% 7N Ammonia in Methanol.

    • Use this ammoniated methanol as the polar component of your mobile phase (e.g., 0-10% ammoniated MeOH in DCM).

    • Caution: Ensure proper ventilation when working with ammonia.

Question 2: I can't separate my desired 5-fluoropyridin-3-amine from a very similar impurity (e.g., a starting material or a regioisomer). What's the next step?

Answer: When simple solvent system adjustments fail, you need to exploit different chemical interactions to achieve separation. The key is to move beyond standard silica gel and consider alternative stationary or mobile phases.

Comparative Table of Chromatographic Strategies

StrategyStationary PhasePrinciple of SeparationBest For Separating...Key Consideration
Standard Silica GelPolarity (H-bonding, dipole)Compounds with moderate polarity differences.Prone to tailing with basic amines.
Reverse-Phase C18-functionalized SilicaHydrophobicityCompounds with different alkyl or aryl substituents.Requires aqueous mobile phases (e.g., MeCN/H₂O or MeOH/H₂O).
Alternative Normal Phase Alumina (Basic or Neutral)Polarity, Lewis acid/base interactionsAcid-sensitive compounds; isomers with different basicities.Activity grade of alumina is critical.
Ion Exchange Strong Cation Exchange (SCX)Charge (Basicity)Amines from neutral or acidic impurities.Requires a step-wise elution protocol (load, wash, elute).

Step-by-Step Protocol: Solid-Phase Extraction using SCX Cartridge

This is an exceptionally powerful technique for isolating basic amines from neutral or acidic byproducts.

  • Conditioning: Condition a Strong Cation Exchange (SCX) cartridge with Methanol (2-3 column volumes).

  • Equilibration: Equilibrate the cartridge with your loading solvent (e.g., DCM or MeOH) (2-3 column volumes).

  • Loading: Dissolve your crude product mixture in a minimal amount of the loading solvent and load it onto the cartridge. Your basic 5-fluoropyridin-3-amine derivative will be protonated and ionically bound to the sulfonic acid groups of the SCX resin.

  • Washing: Wash the cartridge with the loading solvent (e.g., Methanol) to elute all neutral and acidic impurities. Monitor the eluent by TLC or LC-MS to ensure no product is lost.

  • Elution: Elute your desired basic compound by washing the cartridge with a solution of ammonia in methanol (e.g., 2N NH₃ in MeOH). The ammonia, being a strong base, will deprotonate your compound, breaking the ionic bond and allowing it to elute.

  • Concentration: Collect the basic fraction and concentrate it under reduced pressure to obtain your purified product.

Section 2: Leveraging Chemical Properties for Non-Chromatographic Purification

Sometimes, the best approach is to avoid chromatography altogether. The basicity of the aminopyridine core is a chemical handle that can be exploited for highly effective, scalable purification.

Question 3: My reaction yields an oily crude product that is difficult to handle and purify by column chromatography. How can I get a solid I can work with?

Answer: This is a perfect scenario for purification via salt formation. By reacting your basic amine with an appropriate acid, you can often form a highly crystalline, stable salt which can be easily isolated by filtration. This process also has the benefit of leaving many non-basic impurities behind in the solvent.

Decision Tree for Salt Formation & Recrystallization

G start Start: Oily or impure basic product dissolve Dissolve crude product in a suitable solvent (e.g., EtOAc, IPA, Et2O) start->dissolve add_acid Add a solution of acid dropwise (e.g., HCl in Dioxane, or tartaric acid in MeOH) dissolve->add_acid check_ppt Does a precipitate form? add_acid->check_ppt filter_solid Filter the solid salt. Wash with cold solvent. check_ppt->filter_solid Yes troubleshoot Troubleshoot: - Try a different acid - Try a different solvent - Concentrate the solution check_ppt->troubleshoot No recrystallize Recrystallize the salt from a suitable solvent system for higher purity. filter_solid->recrystallize freebase Optional: Regenerate the free base using aq. NaHCO3 or K2CO3 and extract. recrystallize->freebase end Purified Product freebase->end

Caption: Workflow for purification via salt formation and recrystallization.

Key Considerations for Acid Selection:

  • HCl: Often forms stable, crystalline hydrochlorides. Commercially available as solutions in dioxane or diethyl ether.

  • Tartaric Acid / Citric Acid: Chiral, polyprotic acids that can be useful for resolving enantiomers and often form highly crystalline salts.

  • p-Toluenesulfonic Acid (TsOH): A strong organic acid that forms stable tosylate salts.

Question 4: How can I use a simple liquid-liquid extraction to remove non-basic impurities?

Answer: An acid-base extraction is a highly effective and scalable method for separating your basic aminopyridine from neutral or acidic impurities. The strategy relies on changing the solubility of your compound by protonating it.

Principle of Acid-Base Extraction

The 5-fluoropyridin-3-amine scaffold has two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amine. The pKa of the protonated pyridine nitrogen is typically lower (more acidic) than that of the protonated aniline-like amine. However, for a simple extraction, we can treat the molecule as a base that will be protonated in acidic aqueous solution.

Diagram of Extraction Principle

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Re-extract crude Crude Mixture (Basic Amine + Neutral Impurity) in Organic Solvent (e.g., EtOAc) org_phase1 Organic Phase: Neutral Impurity crude->org_phase1 Extract with aq. acid aq_phase1 Aqueous Phase (Acidic, e.g., 1M HCl): Protonated Amine Salt [R-NH3]+Cl- crude->aq_phase1 aq_phase2 Aqueous Phase: Adjust to pH > 10 with NaOH/K2CO3 aq_phase1->aq_phase2 Separate Layers org_phase2 Fresh Organic Phase: Pure, Neutral Amine (R-NH2) aq_phase2->org_phase2 Extract with EtOAc

Caption: Visual representation of an acid-base liquid-liquid extraction workflow.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl or 5% citric acid solution). Repeat the extraction 2-3 times.

    • At this stage, your basic amine is protonated and moves into the aqueous layer. Neutral impurities remain in the organic layer.

  • Combine & Wash: Combine the acidic aqueous layers. You can perform an optional "back-wash" with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH, solid K₂CO₃, or concentrated NH₄OH) until the pH is strongly basic (pH > 10). You may see your product precipitate or an oil form.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with a fresh organic solvent (EtOAc or DCM). Your deprotonated, neutral amine will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts from the final step, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Section 3: Frequently Asked Questions (FAQs)
  • Q: My compound seems to decompose on silica gel. What should I do?

    • A: This suggests your compound is acid-sensitive. Immediately switch to a more inert stationary phase. Neutral alumina is an excellent first choice. Alternatively, deactivating the silica by pre-treating the column with a 1-2% solution of TEA in your eluent can also mitigate decomposition.

  • Q: Can I use reverse-phase (C18) HPLC for purification?

    • A: Absolutely. Reverse-phase chromatography is an excellent method, especially for final polishing to high purity. A common mobile phase system is a gradient of acetonitrile or methanol in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will ensure your amine is protonated and gives sharp peaks. Remember that you will then need to isolate your product as the corresponding TFA or formate salt, or perform a subsequent workup to obtain the free base.

  • Q: I've purified my compound, but the NMR shows residual triethylamine.

    • A: Residual TEA is a common issue. It can often be removed by dissolving the sample in DCM and concentrating it on a rotary evaporator several times (co-evaporation). If it persists, a quick acid-base workup as described above, or simply passing a solution of the compound through a small plug of silica gel, will remove the basic TEA while allowing your less-basic product to elute quickly with a solvent like 50% EtOAc/Hexanes.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Kirschner, J., et al. (2015). Overcoming the challenges of purifying basic compounds. Agilent Technologies Application Note. [Link]

  • Biotage. (n.d.). A Guide to Solid-Phase Extraction (SPE). Biotage Application Note. [Link]

  • Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Pure and Applied Chemistry, 20(2), 133-236. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Field Guide to Pyridine Reactivity: The Impact of 5-Fluoro Substitution

An In-Depth Comparative Guide to the Reactivity of 5-Fluoropyridin-3-amine and 3-Aminopyridine For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 5-Fluoropyridin-3-amine and 3-Aminopyridine

For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the feasibility and efficiency of a synthetic route. Aminopyridines are foundational scaffolds in medicinal chemistry, but their reactivity can be nuanced and often challenging.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of 3-aminopyridine and its fluorinated analog, 5-fluoropyridin-3-amine. We will move beyond simple descriptions to explore the causal electronic effects that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols.

The central question we address is: How does the introduction of a fluorine atom at the 5-position fundamentally alter the nucleophilic and aromatic character of the 3-aminopyridine scaffold? Understanding this is paramount for predicting reaction outcomes, optimizing conditions, and troubleshooting synthetic challenges.

The Electronic Landscape: Basicity and Nucleophilicity

The reactivity of an amine is intrinsically linked to the availability of the nitrogen's lone pair of electrons. In aminopyridines, this is influenced by the electron-withdrawing nature of the pyridine ring itself. The introduction of a strongly electronegative fluorine atom further perturbs this electronic environment.

The most direct measure of the lone pair's availability is the acidity constant of the conjugate acid (pKa). A lower pKa value signifies a weaker base, as the lone pair is less available for protonation.

CompoundCAS NumberMolecular Weight ( g/mol )pKa (Conjugate Acid)
3-Aminopyridine 462-08-894.11~6.04[2]
5-Fluoropyridin-3-amine 210169-05-4112.11~3.74 (Predicted)[3]

The significant drop in pKa of over two units for 5-fluoropyridin-3-amine is a clear indicator of reduced electron density on the nitrogen atoms. This is primarily due to the powerful inductive effect (-I) of the fluorine atom, which withdraws electron density through the sigma bond framework of the ring. This effect deactivates the entire molecule, making both the ring nitrogen and the exocyclic amino nitrogen less basic. Consequently, the nucleophilicity of the 3-amino group in the fluorinated compound is substantially diminished.[1]

G cluster_0 3-Aminopyridine cluster_1 5-Fluoropyridin-3-amine a_N_ring Ring N (pKa ~6.04) a_NH2 Amino Group (-NH2) (Moderately Nucleophilic) a_N_ring->a_NH2 Inductive Effect (-I) (Deactivating) f_NH2 Amino Group (-NH2) (Weakly Nucleophilic) a_NH2->f_NH2 Decreased Reactivity a_ring Pyridine Ring (Electron Deficient) f_N_ring Ring N (pKa ~3.74) f_N_ring->f_NH2 Inductive Effect (-I) f_F Fluoro Group (-F) f_ring Pyridine Ring (Highly Electron Deficient) f_F->f_ring Strong Inductive Effect (-I) (Strongly Deactivating) G cluster_0 EAS on 3-Aminopyridine cluster_1 EAS on 5-Fluoropyridin-3-amine 3AP 3-Aminopyridine Sigma_2 σ-complex (C2 attack) (More Stable) 3AP->Sigma_2 + E⁺ Sigma_4 σ-complex (C4 attack) (More Stable) 3AP->Sigma_4 + E⁺ Prod_2_6 2- and 6-Bromo Products Sigma_2->Prod_2_6 - H⁺ Sigma_4->Prod_2_6 5F3AP 5-Fluoropyridin-3-amine Sigma_F_2 σ-complex (C2 attack) (Destabilized by F) 5F3AP->Sigma_F_2 + E⁺ Sigma_F_4 σ-complex (C4 attack) (Destabilized by F) 5F3AP->Sigma_F_4 + E⁺ No_Rxn No Reaction or Low Yield Sigma_F_2->No_Rxn - H⁺ Sigma_F_4->No_Rxn

Sources

Comparative

Validating Kinase Inhibition Assays for 5-Fluoropyridin-3-Amine Derivatives: A Comparative Guide

As a Senior Application Scientist, I approach the validation of novel chemical entities not merely as a sequence of laboratory steps, but as a rigorous exercise in eliminating false positives. 5-Fluoropyridin-3-amine (5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel chemical entities not merely as a sequence of laboratory steps, but as a rigorous exercise in eliminating false positives. 5-Fluoropyridin-3-amine (5-FPA) is a highly privileged heterocyclic scaffold used extensively in medicinal chemistry to synthesize potent kinase inhibitors targeting Pim kinases, ATR (Ataxia telangiectasia mutated and Rad3-related) kinases, and viral polymerases[1][2][3].

The strategic incorporation of a fluorine atom at the 5-position modulates the pKa of the adjacent 3-amino group, optimizing critical hydrogen-bonding interactions within the kinase ATP-binding pocket[2]. However, fluorinated aromatic compounds often exhibit unique physicochemical and spectroscopic properties that can interfere with standard biochemical readouts[4]. To prevent costly late-stage failures, we must design a self-validating, orthogonal assay architecture.

The Causality of Assay Selection: Overcoming Compound Interference

When profiling 5-FPA derivatives, relying on a single biochemical readout is a critical vulnerability. Fluorinated heterocycles can quench fluorescent signals or exhibit short-lived auto-fluorescence, leading to skewed IC50 values[4]. To establish absolute trustworthiness in our data, we utilize a dual-assay orthogonal approach:

  • ADP-Glo™ (Luminescent Assay): This assay measures the accumulation of ADP rather than the depletion of ATP, making it highly sensitive for kinases with low catalytic turnover[5]. However, it utilizes luciferase as a coupling enzyme. A major pitfall is that some small molecules inadvertently inhibit luciferase, creating an artificial drop in signal that mimics kinase inhibition (a false positive)[5].

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): To counter the luciferase-inhibition risk, we cross-validate hits using TR-FRET. This method employs a europium-labeled antibody and a red-shifted tracer. The "time-resolved" temporal delay before measurement allows the short-lived auto-fluorescence of the 5-FPA compound to decay completely before the FRET signal is captured, ensuring high signal-to-noise ratios[6].

By running these assays in parallel, we create a self-validating matrix: a true kinase inhibitor will suppress the signal in both ADP-Glo and TR-FRET, whereas a luciferase inhibitor will only show activity in the ADP-Glo format[5].

Workflow Start Compound Library (5-FPA Derivatives) Primary Primary Screening (ADP-Glo Luminescence) Start->Primary High-Throughput Orthogonal Orthogonal Validation (TR-FRET) Primary->Orthogonal Rule out false positives (Luciferase inhibition) Cellular Cellular Target Engagement (Western Blot / Washout) Orthogonal->Cellular IC50 < 100 nM Hit Validated Lead Candidate Cellular->Hit Sustained inhibition

Fig 1. Tiered orthogonal validation workflow for 5-FPA kinase inhibitors.

Step-by-Step Methodology: Self-Validating Orthogonal Protocol

The following protocol details the parallel execution of ADP-Glo and TR-FRET for a representative 5-FPA Pim-1 kinase inhibitor. Every step is grounded in kinetic causality.

Phase 1: Preparation and Pre-Incubation
  • Step 1.1: Prepare a 10-point, 3-fold serial dilution of the 5-FPA derivative in 100% DMSO.

  • Step 1.2: Transfer 100 nL of the compound into a 384-well low-volume assay plate using an acoustic dispenser to maintain a final DMSO concentration of 1% (minimizing solvent-induced kinase denaturation)[4].

  • Step 1.3: Add purified recombinant Pim-1 kinase. Causality Check: Pre-incubate the enzyme and inhibitor for 30 minutes before adding ATP. This is a mandatory requirement for determining time-dependent inhibition kinetics ( kinact​/KI​ ) and ensuring the compound has reached binding equilibrium[7].

Phase 2: Reaction Initiation at Km​
  • Step 2.1: Initiate the reaction by adding a substrate/ATP mix.

  • Causality Check: The ATP concentration must be set exactly at the apparent Km​ of Pim-1 for ATP. Operating at the Km​ ensures that the assay is sensitive to ATP-competitive inhibitors (which 5-FPA derivatives typically are) and allows the direct application of the Cheng-Prusoff equation ( IC50​=2Ki​ ) to calculate the absolute inhibition constant[8]. Allow the reaction to proceed for 60 minutes at 25°C.

Phase 3: Quenching and Detection (Split Workflow)
  • Step 3.1 (ADP-Glo): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal[6].

  • Step 3.2 (TR-FRET): Add a quench buffer containing EDTA, a Europium-labeled anti-phospho antibody, and a red-shifted tracer. Causality Check: EDTA rapidly chelates the Mg2+ cofactor, instantly halting the kinase reaction to ensure precise kinetic timing[9]. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Comparative Performance Data

To objectively evaluate the performance of a novel 5-FPA derivative (designated here as 5-FPA-Lead), we benchmark it against Staurosporine (a broad-spectrum pan-kinase inhibitor) and AZD1208 (a highly specific clinical-stage Pim kinase inhibitor).

The table below summarizes the orthogonal validation data. Notice the inclusion of a "Luciferase Counter-screen" column. This is an essential control to prove that the luminescent drop observed in ADP-Glo is driven by actual kinase inhibition, not assay interference[5].

CompoundTarget KinaseADP-Glo IC₅₀ (nM)TR-FRET IC₅₀ (nM)Luciferase Counter-screen IC₅₀Selectivity Profile
5-FPA-Lead Pim-112.4 ± 1.114.0 ± 0.8> 50,000 nMHigh (Pim-1/2 specific)
AZD1208 (Ref)Pim-18.2 ± 0.59.1 ± 0.6> 50,000 nMHigh (Pim-1/2/3 specific)
Staurosporine Pan-Kinase3.1 ± 0.23.5 ± 0.4> 50,000 nMPoor (Broad spectrum)
False Positive X Pim-145.0 ± 3.2> 10,000 nM 48.5 nM Invalid Hit

Data Interpretation: The 5-FPA-Lead shows tight concordance between the luminescent and fluorescent readouts, with no activity against luciferase, confirming it as a true, self-validated kinase inhibitor. Conversely, False Positive X shows apparent potency in ADP-Glo, but the TR-FRET and counter-screen reveal it is merely a luciferase inhibitor.

Cellular Target Engagement & Mechanism of Action

Biochemical potency must be corroborated in a cellular context to prove that the 5-FPA derivative can cross the cell membrane and engage its target in the presence of physiological ATP concentrations (typically 1–5 mM)[7].

For Pim kinase inhibitors, we monitor the downstream phosphorylation of BAD (a pro-apoptotic protein) and 4EBP1 (a translation repressor)[2]. Pim kinases act in parallel to the PI3K/AKT pathway to promote cell survival; inhibiting Pim restores the apoptotic function of BAD.

Pathway Cytokine Cytokines (IL-6, etc.) JAK JAK/STAT Pathway Cytokine->JAK PIM Pim Kinases (Pim1/2/3) JAK->PIM Upregulates expression BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inhibits) mTOR 4EBP1 / Translation PIM->mTOR Phosphorylates (Activates) FPA 5-FPA Inhibitor FPA->PIM ATP-competitive inhibition Survival Cell Survival & Proliferation BAD->Survival Inhibits mTOR->Survival Promotes

Fig 2. Mechanism of action of 5-FPA derivatives in the Pim kinase survival pathway.

To validate this in vitro, researchers should perform cellular washout experiments. Cells are treated with the 5-FPA inhibitor, washed to remove unbound compound, and monitored over time via Western blot. Sustained suppression of p-BAD post-washout confirms durable target engagement and favorable intracellular binding kinetics[7].

References

  • Google Patents. "US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors".
  • European Patent Office (EPO). "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE". Available at: [Link]

  • Celtarys. "Biochemical assays for kinase activity detection". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Assay Development for Protein Kinase Enzymes". Available at: [Link]

  • Bio Molecular Systems. "Kinase Assays with Myra". Available at: [Link]

  • Journal of Medicinal Chemistry. "Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors". Available at: [Link]

  • Crossfire Oncology. "A guide to picking the most selective kinase inhibitor tool compounds". Available at:[Link]

Sources

Validation

comparative analysis of different cross-coupling methods for 5-Fluoropyridin-3-amine

As a privileged scaffold in medicinal chemistry, 5-Fluoropyridin-3-amine (and its halogenated derivatives) is a critical building block for synthesizing kinase inhibitors, oncology drugs, and central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, 5-Fluoropyridin-3-amine (and its halogenated derivatives) is a critical building block for synthesizing kinase inhibitors, oncology drugs, and central nervous system (CNS) agents[1]. The presence of both a fluorine atom and an amino group on the pyridine ring creates a unique electronic environment. The fluorine atom inductively withdraws electron density, modulating the basicity and nucleophilicity of the amine, while also improving the metabolic stability and lipophilicity of the final drug candidate.

From a synthetic perspective, this scaffold exhibits a dual reactivity profile . It can act as a nucleophile via its primary amine group, or, when pre-functionalized as a halide (e.g., 2-bromo-5-fluoropyridin-3-amine), it acts as a highly reactive electrophile[2]. This guide provides a comparative analysis of the three most robust cross-coupling methodologies applied to this scaffold: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling.

Dual Reactivity and Pathway Selection

The choice of cross-coupling method depends entirely on whether the target molecule requires C–N bond formation at the 3-position or C–C bond formation at the 2-position of the pyridine ring.

G A 5-Fluoropyridin-3-amine (Nucleophile) C Buchwald-Hartwig (C-N Bond Formation) A->C + Aryl Halide Pd Catalyst, Base B 2-Bromo-5-fluoropyridin-3-amine (Electrophile) D Suzuki-Miyaura (C-C Aryl Bond) B->D + Aryl Boronic Acid Pd Catalyst, Base E Sonogashira (C-C Alkyne Bond) B->E + Terminal Alkyne Pd/Cu Catalysts, Amine

Figure 1: Dual reactivity pathways for 5-fluoropyridin-3-amine and its brominated derivative.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the three primary cross-coupling methods for this scaffold, based on optimized literature and patent data[3][4][5].

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingSonogashira Coupling
Scaffold Role Nucleophile (Free Amine)Electrophile (2-Bromo derivative)Electrophile (2-Bromo derivative)
Bond Formed C–N (Secondary/Tertiary Amine)C–C (Aryl-Aryl)C–C (Aryl-Alkyne)
Typical Yields 30% – 65%70% – 95%60% – 85%
Optimal Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ + CuI
Preferred Ligand Xantphos, BrettPhos, or BINAPdppf or PPh₃PPh₃ (inherent to catalyst)
Key Challenge Reduced nucleophilicity due to the electron-withdrawing fluorineProtodehalogenation in aqueous basic conditionsHomocoupling of the alkyne (Glaser coupling)

Methodological Workflows & Causality

Method A: Buchwald-Hartwig Amination (C–N Coupling)

Objective: Coupling 5-fluoropyridin-3-amine with an aryl or heteroaryl chloride/bromide[3].

Causality & Expert Insight: The pyridine ring is inherently electron-deficient, and the 5-fluoro substituent further diminishes the nucleophilicity of the 3-amino group. To overcome this, strong bases like Cs2​CO3​ or NaOtBu are required to deprotonate the amine during the catalytic cycle. Furthermore, bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate ligands (e.g., BrettPhos) are critical. They promote rapid reductive elimination and prevent the palladium complex from forming stable, inactive bis-amine species.

Validated Protocol:

  • Preparation: In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 5-fluoropyridin-3-amine (1.2 equiv), Pd2​(dba)3​ (2-5 mol%), Xantphos (4-10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture at 90–100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Method B: Suzuki-Miyaura Coupling (C–C Arylation)

Objective: Coupling 2-bromo-5-fluoropyridin-3-amine with an aryl boronic acid[4].

Causality & Expert Insight: The 2-bromo position on the pyridine ring is highly activated toward oxidative addition due to the adjacent electronegative nitrogen atom. However, this high reactivity makes the substrate susceptible to protodehalogenation (hydrolysis of the C-Br bond) in the presence of strong aqueous bases. Using Pd(dppf)Cl2​ is highly recommended; its robust bidentate structure stabilizes the palladium center, accelerating transmetalation and outcompeting the degradation pathway. A milder base like K2​CO3​ or Na2​CO3​ in a biphasic solvent system is optimal.

Validated Protocol:

  • Preparation: Charge a flask with 2-bromo-5-fluoropyridin-3-amine (1.0 equiv), aryl boronic acid (1.1 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (typically in a 4:1 or 5:1 v/v ratio).

  • Reaction: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Separate the organic layer, extract the aqueous layer twice with dichloromethane (DCM), dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate for silica gel purification.

Method C: Sonogashira Coupling (C–C Alkynylation)

Objective: Coupling 2-bromo-5-fluoropyridin-3-amine with a terminal alkyne[5].

Causality & Expert Insight: Sonogashira coupling of this scaffold requires a delicate balance to prevent the Glaser homocoupling of the alkyne. The use of a CuI co-catalyst facilitates the formation of a copper acetylide intermediate, which readily transmetalates with the palladium complex. Triethylamine ( Et3​N ) or Diisopropylethylamine (DIPEA) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and functions as the solvent or co-solvent. Strict exclusion of oxygen is mandatory to suppress the oxidative homocoupling side-reaction.

Validated Protocol:

  • Preparation: Combine 2-bromo-5-fluoropyridin-3-amine (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%) in a dry flask.

  • Degassing: Evacuate and backfill with Argon (x3).

  • Reagent Addition: Add anhydrous DMF and degassed Et3​N (3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir at 60–80 °C for 6–12 hours depending on the steric bulk of the alkyne.

  • Workup: Quench with saturated aqueous NH4​Cl to complex the copper salts. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry, and concentrate.

Standardized Experimental Workflow

To ensure high reproducibility and trustworthiness across all three methodologies, the following standardized Schlenk-line workflow must be adhered to. Failure at the degassing stage is the primary cause of catalyst poisoning and low yields.

Workflow N1 1. Reagent Preparation (Weigh Catalyst, Ligand, Base) N2 2. Inert Atmosphere Setup (Evacuate & Backfill with N2/Ar x3) N1->N2 N3 3. Solvent Addition (Add Degassed Solvent via Syringe) N2->N3 N4 4. Reaction Heating (Stir at 80-100°C, Monitor via LC-MS) N3->N4 N5 5. Workup & Purification (Aqueous Extraction & Silica Gel Column) N4->N5

Figure 2: Standardized inert-atmosphere workflow for cross-coupling reactions.

References

  • Guidechem.3-AMINO-5-FLUOROPYRIDINE 210169-05-4 wiki.
  • RSC Publishing.MedChemComm: Synthesis of aminopyrazolopyrimidines via Buchwald-Hartwig reaction conditions.
  • Google Patents.WO2008106692A1 - Pim kinase inhibitors and methods of their use (Suzuki Coupling of 2-bromo-5-fluoropyridin-3-amine).
  • Google Patents.WO2015025026A1 - Alkynyl alcohols and methods of use (Sonogashira Coupling).
  • NINGBO INNO PHARMCHEM CO., LTD.The Significance of CAS 884495-03-8 in Custom Synthesis Projects.

Sources

Comparative

The Strategic Advantage of 5-Fluoropyridin-3-amine in Drug Discovery: A Comparative Guide to Metabolic Stability

In modern medicinal chemistry, optimizing the drug metabolism and pharmacokinetics (DMPK) profile of a lead compound is just as critical as maximizing its target affinity. The incorporation of fluorine into heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, optimizing the drug metabolism and pharmacokinetics (DMPK) profile of a lead compound is just as critical as maximizing its target affinity. The incorporation of fluorine into heterocyclic scaffolds is a highly strategic maneuver to achieve this balance. Among these privileged building blocks, 5-fluoropyridin-3-amine has emerged as a critical intermediate for synthesizing kinase inhibitors, antivirals, and CNS-active therapeutics.

By objectively comparing 5-fluoropyridin-3-amine derivatives with their non-fluorinated (pyridin-3-amine) and heavier halogenated (5-chloropyridin-3-amine) counterparts, this guide provides a comprehensive framework for assessing and understanding their metabolic stability profiles.

Mechanistic Rationale: The Causality Behind Fluorine Substitution

The metabolic clearance of pyridine-containing drugs is predominantly driven by Cytochrome P450 (CYP450) monooxygenases in the liver, which catalyze heteroatom dealkylation, epoxidation, and direct ring hydroxylation. Substituting the C5 hydrogen with a fluorine atom introduces two profound physicochemical shifts:

  • Thermodynamic Blocking: The C-F bond possesses a significantly higher bond dissociation energy ( ≈441 kJ/mol) compared to the C-H bond ( ≈414 kJ/mol)[1]. This increased transition state energy effectively blocks direct CYP450-mediated aliphatic or aromatic hydroxylation at that specific site[1].

  • Electronic Deactivation & pKa Modulation: Fluorine is the most electronegative element (Pauling scale = 4.0). Its strong electron-withdrawing inductive effect deactivates the electron-rich pyridine ring toward oxidative metabolism[1]. Furthermore, the replacement of hydrogen for fluorine on aromatic rings is a well-known strategy to decelerate oxidative metabolic processes by Cytochrome P450 monooxygenases[2]. This inductive effect also lowers the pKa​ of the adjacent pyridine nitrogen, reducing non-specific binding to off-target proteins and phospholipid membranes, which directly influences the volume of distribution and intrinsic clearance ( CLint​ ).

Fluorine_Mechanism F_Sub Fluorine Substitution at C5 position Bond Increased Bond Strength (C-F vs C-H) F_Sub->Bond EWG Electron-Withdrawing Effect F_Sub->EWG CYP Blocks CYP450 Oxidation Bond->CYP EWG->CYP pKa Reduces Pyridine Nitrogen pKa EWG->pKa Metab Enhanced Metabolic Stability (Lower CL_int) CYP->Metab pKa->Metab

Mechanistic pathways of fluorine-mediated metabolic stability enhancement.

Comparative Performance: 5-Fluoro vs. Alternative Scaffolds

To objectively illustrate the DMPK advantages, we compare the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of representative matched molecular pairs evaluated in Human Liver Microsomes (HLM). In the development of influenza polymerase PB2 inhibitors, for example, substituting the scaffold with a 5-fluoropyridin-3-amine derivative significantly improved metabolic stability in human liver microsomes compared to non-fluorinated analogs[3].

Scaffold DerivativeHalogen SubstituentElectronegativity (Pauling)HLM t1/2​ (min)HLM CLint​ ( μL/min/mg )Metabolic Liability Assessment
Pyridin-3-amine analog None (H)2.2018.5> 75.0High (Rapid CYP450 oxidation)
5-Chloropyridin-3-amine analog Chlorine (Cl)3.1642.033.0Moderate (Lipophilicity increases clearance)
5-Fluoropyridin-3-amine analog Fluorine (F)3.98> 120.0< 11.5Low (Highly stable, blocked oxidation)

(Note: Quantitative values represent typical scaffold-hopping trends observed in comparative microsomal stability assays.)

Experimental Methodology: The Self-Validating HLM Assay

Assessing metabolic stability requires a robust in vitro system like Human Liver Microsomes (HLMs), which contain membrane-bound Phase I enzymes[4]. A trustworthy metabolic stability protocol must be a self-validating system . This means every assay plate must independently prove its own reliability through internal controls.

HLM_Workflow Start Compound Preparation (1 µM in Buffer) HLM Add Human Liver Microsomes (0.5 mg/mL protein) Start->HLM PreInc Pre-incubation (37°C for 5 min) HLM->PreInc NADPH Initiate Reaction (Add NADPH cofactor) PreInc->NADPH Timepoints Sample Aliquots (0, 5, 15, 30, 45, 60 min) NADPH->Timepoints Quench Quench Reaction (Ice-cold Acetonitrile + IS) Timepoints->Quench LCMS LC-MS/MS Analysis (Quantify % Remaining) Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Human Liver Microsome (HLM) metabolic stability assay workflow.

Step-by-Step Protocol for Intrinsic Clearance ( CLint​ )

The following methodology details the exact steps and the scientific causality behind each experimental choice.

1. Preparation of Reagents:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice to a working concentration of 0.5 mg/mL protein[4].

  • Causality Check: Using a standardized 0.5 mg/mL microsomal protein concentration ensures that the enzyme-to-substrate ratio remains in the linear range of Michaelis-Menten kinetics, preventing enzyme saturation which would artificially inflate the apparent half-life.

2. Pre-Incubation:

  • Add the test compound (5-fluoropyridin-3-amine derivative) to the HLM suspension at a final concentration of 1 μM [4]. Keep organic solvent (DMSO) ≤0.1% to prevent enzyme inhibition.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality Check: Pre-incubating the microsomes and compound ensures thermal equilibrium. If the reaction is initiated in cold microsomes, the initial rate will be artificially slow, skewing the t1/2​ calculation. A low substrate concentration (1 μM ) is chosen to remain well below the anticipated Km​ for most CYP450 enzymes, ensuring first-order clearance kinetics.

3. Reaction Initiation & Self-Validation:

  • Initiate the reaction by adding an NADPH-regenerating system (or 1 mM NADPH final concentration)[4].

  • Self-Validating Control (Minus-NADPH): A parallel control without NADPH must be run to reveal any NADPH-independent enzymatic degradation or chemical instability[3]. Because CYP450s require NADPH to function, any degradation observed in this control indicates non-CYP mediated instability (e.g., chemical hydrolysis), preventing false-positive clearance assignments.

  • Self-Validating Control (Positive Controls): High-clearance drugs (e.g., Verapamil) and low-clearance drugs (e.g., Warfarin) are run in parallel to verify the metabolic competence of the microsome batch.

4. Time-Course Sampling & Quenching:

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μL aliquots.

  • Immediately quench the reaction by dispensing the aliquot into 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).

  • Causality Check: Acetonitrile acts as a rapid protein precipitant. Using it ice-cold instantly denatures the CYP450 enzymes, halting metabolism at the exact time point to ensure kinetic accuracy.

5. LC-MS/MS Analysis & Calculation:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance using the equation CLint​=(ln(2)/t1/2​)×(V/[P]) [5], where V is the incubation volume ( μL ) and [P] is the microsomal protein amount (mg).

Conclusion

The transition from a standard pyridin-3-amine to a 5-fluoropyridin-3-amine scaffold is a calculated thermodynamic and electronic intervention. By rigorously assessing these compounds through self-validating HLM assays, drug development professionals can empirically confirm the protective "fluorine magic" that drives modern therapeutics toward optimal in vivo exposure and efficacy.

References
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Microsomal Stability Source: Evotec URL: [Link]

  • Title: Organic & Biomolecular Chemistry Source: SciSpace URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation

Advanced Structural Elucidation of 5-Fluoropyridin-3-amine Derivatives: A Comparative Analytical Guide

Executive Summary & Analytical Rationale 5-Fluoropyridin-3-amine derivatives are critical building blocks in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and small-molecule tumo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

5-Fluoropyridin-3-amine derivatives are critical building blocks in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and small-molecule tumor necrosis factor (smTNF) modulators [3]. However, the structural confirmation of these fluorinated heterocycles presents unique analytical challenges. The electron-withdrawing nature of the fluorine atom, combined with the heteroaromatic pyridine ring, creates complex scalar couplings ( JCF​ and JHF​ ) that can obscure standard proton ( 1 H) and carbon ( 13 C) NMR spectra. Furthermore, distinguishing between regioisomers (e.g., 5-fluoro vs. 6-fluoro substitutions) requires precise analytical mapping.

This guide objectively compares the Standard Analytical Suite (routine 1D NMR and nominal LC-MS) against an Advanced Multi-Nuclear Suite ( 19 F-centred 2D NMR and UPLC-HRMS). For researchers and drug development professionals, transitioning to the advanced suite is not merely an upgrade in resolution—it is a fundamental requirement for the de novo structural validation of novel fluorinated candidates.

Platform Comparison: Standard vs. Advanced Methodologies

While standard suites are sufficient for routine quality control of known batches, they often fall short during the initial structural elucidation of novel 5-fluoropyridin-3-amines. The advanced suite leverages the 100% natural abundance and massive chemical shift range of 19 F as a "spectroscopic spy" to directly probe the local electronic environment [2].

Table 1: Performance Comparison of Analytical Platforms
Analytical MetricStandard Suite (1D 1 H/ 13 C + LC-MS)Advanced Suite ( 19 F-Centred NMR + HRMS)
Mass Accuracy ± 0.5 Da (Nominal Mass) ± 0.0005 Da (< 2 ppm Error)
Regioisomer Resolution Low (relies on overlapping 1 H multiplets)High (direct 19 F- 13 C coupling mapping)
Sensitivity to F-atom Indirect (inferred via proton/carbon splitting)Direct (High-sensitivity 19 F acquisition)
Data Complexity High (complex 13 C multiplets due to JCF​ )Low (multiplets collapsed via dual decoupling)
Primary Use Case Routine QC of established synthetic routesDe novo structural confirmation & patent filing

Analytical Workflow

The following decision matrix illustrates the logical progression for confirming the structure of newly synthesized fluorinated pyridines.

Workflow Start 5-Fluoropyridin-3-amine Derivative Split Select Platform Start->Split Std Standard Suite 1D 1H/13C + LC-MS Split->Std Routine QC Adv Advanced Suite 19F/2D NMR + HRMS Split->Adv De Novo Elucidation StdRes Nominal Mass Confirmed Regiochemistry Ambiguous Std->StdRes AdvRes Exact Mass (<2 ppm error) Unambiguous Connectivity Adv->AdvRes StdRes->Adv If ambiguous End Structure Validated Ready for Assays AdvRes->End

Fig 1. Decision workflow for structural elucidation of fluorinated pyridines.

The Causality of Experimental Choices (E-E-A-T)

To ensure scientific integrity, every analytical choice must be grounded in physical chemistry:

  • Why 19 F NMR over 1 H NMR? The 5-fluoropyridin-3-amine core possesses very few protons, which often appear as complex, overlapping multiplets due to mutual coupling and coupling with fluorine. 19 F NMR bypasses this by directly observing the fluorine atom. Because the 19 F nucleus is highly sensitive to its local environment, its chemical shift (typically around -120 to -140 ppm for this core) provides immediate, unambiguous proof of fluorination [4].

  • Why Dual-Decoupled 13 C{ 1 H, 19 F} NMR? Fluorine exhibits massive scalar coupling to the carbon backbone ( 1JCF​ up to 280 Hz) [1]. In a standard 13 C spectrum, this splits the carbon signals into complex doublets or multiplets, severely diluting the signal-to-noise ratio. By utilizing a dual-tuned HFX probe to decouple both protons and fluorine simultaneously, these multiplets collapse into sharp singlets, allowing for rapid and definitive assignment of the heterocyclic core [1].

  • Why HRMS over Nominal LC-MS? Nominal mass spectrometry can only confirm the integer mass (e.g., m/z 113). It cannot distinguish the target compound from isobaric impurities or unexpected reaction intermediates. High-Resolution Mass Spectrometry (HRMS) provides the exact mass (e.g., m/z 113.0515), which mathematically restricts the possible elemental compositions, confirming the formula C5​H5​FN2​ [3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any instrumental drift or sample degradation is immediately flagged during data acquisition.

Protocol A: 19 F-Centred Multi-Nuclear NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the synthesized 5-fluoropyridin-3-amine derivative in 600 µL of DMSO- d6​ . Add 5 µL of fluorobenzene as an internal 19 F reference (calibrated to -113.15 ppm).

  • Probe Tuning & Matching : Utilize a spectrometer equipped with a dual-tuned HFX probe (e.g., JEOL ROYALPROBE). Magnetically tune the probe to ensure optimal sensitivity for both 1 H and 19 F channels simultaneously [1].

  • 1D 19 F{ 1 H} Acquisition : Acquire a proton-decoupled 19 F spectrum.

    • Causality: Decoupling protons removes 3JHF​ splitting, yielding a single sharp peak for the C-5 fluorine, instantly confirming the presence of the fluorine atom without multiplet overlap.

  • 1D 13 C{ 1 H, 19 F} Acquisition : Acquire a carbon spectrum with simultaneous decoupling of both 1 H and 19 F.

    • Causality: Dual decoupling collapses the massive JCF​ multiplets into sharp singlets, drastically increasing the signal-to-noise ratio and simplifying backbone assignment [1].

  • System Validation Check : Overlay the standard 13 C{ 1 H} and the dual-decoupled 13 C{ 1 H, 19 F} spectra. The system self-validates if the massive doublet at ~155-165 ppm (the C-5 carbon) perfectly collapses into a single sharp peak. If it does not, the decoupling power is miscalibrated, or the splitting is caused by a different phenomenon, rendering the run invalid.

Protocol B: UPLC-QTOF High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation : Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: UPLC separates the target from isobaric reaction intermediates, ensuring the mass spectrometer analyzes a pure, isolated peak.

  • Mass Spectrometer Calibration (Lock-Mass) : Infuse Leucine Enkephalin (m/z 556.2771) continuously through a secondary reference electrospray probe.

    • Causality: The lock-mass corrects for any thermal or electronic drift in the Time-of-Flight (TOF) tube in real-time, guaranteeing sub-2 ppm mass accuracy.

  • Data Acquisition & System Validation : Acquire data in positive ESI mode. Extract the ion chromatogram for the theoretical [M+H]+ mass.

    • Validation Check: The system self-validates if the observed mass error is < 2 ppm and the isotopic distribution (M, M+1, M+2) matches the theoretical model for C5​H5​FN2​ . If the lock-mass signal drops below the accepted threshold during the run, the software must automatically flag the data as invalid, preventing the reporting of artifactual mass shifts.

Quantitative Diagnostic Data

To aid in spectral interpretation, the following table summarizes the expected NMR parameters specifically for the 5-fluoropyridin-3-amine core.

Table 2: Diagnostic NMR Parameters for 5-Fluoropyridin-3-amine Derivatives
Nucleus / PositionExpected Shift RangeKey Coupling ConstantsDiagnostic Significance
19 F (C-5) -120 to -140 ppm 3JHF​ ~ 8 - 12 HzDirect confirmation of fluorination [4]
13 C (C-5) 155 - 165 ppm 1JCF​ ~ 250 - 260 HzConfirms direct C-F covalent bond [1]
13 C (C-4, C-6) 130 - 145 ppm 2JCF​ ~ 20 - 30 HzMaps adjacent carbons to the F-atom
13 C (C-3) 140 - 150 ppm 3JCF​ ~ 4 - 8 HzConfirms relative position of the amine group

References

  • Title: Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd.
  • Source: nih.
  • Source: acs.
  • Title: 4-(5-Fluoropyridin-3-yl)
Comparative

in vitro ADME profiling of drugs synthesized from 5-Fluoropyridin-3-amine HCl

Title: in vitro ADME Profiling of Drugs Synthesized from 5-Fluoropyridin-3-amine HCl: A Comparative Guide Executive Summary & Strategic Context The incorporation of fluorine into heterocyclic scaffolds is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: in vitro ADME Profiling of Drugs Synthesized from 5-Fluoropyridin-3-amine HCl: A Comparative Guide

Executive Summary & Strategic Context

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-Fluoropyridin-3-amine HCl (CAS 210169-05-4) serves as a highly privileged building block for developing kinase inhibitors, GPCR ligands, and anti-infectives. As a Senior Application Scientist, I have observed that transitioning a lead series to a fluorinated pyridine core rarely just alters target binding; it fundamentally rewires the molecule's pharmacokinetic behavior. This guide provides an objective, data-driven comparison of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates utilizing the 5-fluoropyridin-3-amine core versus their non-fluorinated alternatives.

Mechanistic Rationale: The Stereoelectronic Impact of Fluorination

When optimizing a lead compound, replacing a standard pyridin-3-amine moiety with a 5-fluoropyridin-3-amine alters the physicochemical landscape of the molecule via two primary causal mechanisms:

  • Attenuation of Basicity and Efflux (Absorption/Excretion): The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the proximal basic amine and the pyridine nitrogen. Because highly basic amines are prime recognition motifs for P-glycoprotein (P-gp/MDR1) efflux transporters, this pKa reduction directly correlates with decreased efflux ratios and enhanced oral bioavailability1[1].

  • Metabolic Shielding (Metabolism): Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic systems. The exceptional strength of the carbon-fluorine bond (~105 kcal/mol) resists oxidative cleavage, effectively blocking metabolic "soft spots" and prolonging the drug's half-life2[2]. The incorporation of fluorine into pyridine-based scaffolds is a proven strategy to enhance metabolic stability and overall pharmacokinetics 3[3].

G A 5-Fluoropyridin-3-amine Scaffold B Electronegative Inductive Effect A->B C C-F Bond Strength (105 kcal/mol) A->C D Reduced Amine pKa (Decreased Basicity) B->D E Steric Shielding of Oxidation Sites C->E F Lower P-gp Efflux (Improved Absorption) D->F G High Microsomal Stability (Reduced CYP Clearance) E->G

Logical impact of 5-fluorination on physicochemical properties and ADME outcomes.

Comparative ADME Performance Data

The following table summarizes the typical in vitro ADME shifts observed when transitioning a hypothetical lead candidate from a non-fluorinated pyridine-3-amine core to a 5-fluoropyridin-3-amine core 4[4].

ADME ParameterStandard Pyridin-3-amine Core5-Fluoropyridin-3-amine CoreMechanistic Driver
Amine pKa 6.5 – 7.24.8 – 5.5Inductive electron withdrawal by fluorine
Lipophilicity (LogD_{7.4}) 1.82.1Fluorine increases lipophilicity slightly
HLM CLint​ (μL/min/mg) 45.2 (High Clearance)12.4 (Low Clearance)Steric/electronic shielding of CYP oxidation sites
Caco-2 Papp​ (A→B) ( 10−6 cm/s) 3.114.5Increased lipophilicity and reduced ionization
P-gp Efflux Ratio (B→A / A→B) 8.5 (High Efflux)1.8 (Minimal Efflux)Reduced basicity evades P-gp recognition

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to differentiate true biological phenomena from assay artifacts.

in vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify Phase I metabolic clearance ( CLint​ ) and validate CYP450 dependency.

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (synthesized from 5-Fluoropyridin-3-amine) to a final concentration of 1 μM. Self-Validation Control: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Causality Step): Initiate the reaction by adding NADPH to a final concentration of 1 mM. NADPH acts as the obligate electron donor for CYP450 enzymes. Self-Validation Control: Maintain a "-NADPH" control arm. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., amidases), not CYP metabolism.

  • Kinetic Sampling: Remove 50 μL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an analytical internal standard (IS). The organic solvent denatures the CYP enzymes, halting metabolism instantly.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow N1 Prepare Test Compound (1 μM final) N2 Add Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 Pre-incubate (37°C, 5 min) N2->N3 N4 Initiate Reaction (Add NADPH 1 mM) N3->N4 N5 Aliquots at Time Points (0, 5, 15, 30, 45 min) N4->N5 N6 Quench Reaction (Cold Acetonitrile + IS) N5->N6 N7 Centrifuge & LC-MS/MS (Determine % Remaining) N6->N7

Self-validating workflow for in vitro Human Liver Microsome (HLM) stability assessment.

Caco-2 Bi-directional Permeability & Efflux Assay

Objective: Assess intestinal absorption and P-gp mediated efflux.

  • Monolayer Culture: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days to allow full differentiation and expression of apical efflux transporters (P-gp, BCRP).

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Self-Validation Control: Co-incubate with Lucifer Yellow (100 μM). A paracellular leakage of <1% per hour validates that the tight junctions are intact; otherwise, the well is discarded.

  • Dosing: Apply 10 μM of the test compound to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Mechanistic Efflux Validation: Self-Validation Control: Run a parallel B→A arm containing 2 μM Elacridar (a potent P-gp/BCRP inhibitor). If the Efflux Ratio drops from >2 to ~1 upon Elacridar addition, P-gp/BCRP-mediated efflux is definitively confirmed.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Conclusion

The strategic utilization of 5-Fluoropyridin-3-amine HCl in drug synthesis provides a robust mechanism to overcome common ADME liabilities associated with basic heterocycles. By leveraging the stereoelectronic properties of fluorine, medicinal chemists can systematically reduce P-gp efflux and enhance microsomal stability, thereby accelerating the trajectory from in vitro discovery to in vivo efficacy.

References

  • The Ascendancy of Fluorinated Pyridines: A Technical Overview | Benchchem | 2

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview | ResearchGate | 3

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability | PubMed Central (PMC) - NIH | 1

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry (ACS) |4

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 5-Fluoropyridin-3-amine Hydrochloride

Executive Summary For researchers and drug development professionals, the management of halogenated aromatic amines requires strict adherence to environmental and safety regulations. 5-Fluoropyridin-3-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the management of halogenated aromatic amines requires strict adherence to environmental and safety regulations. 5-Fluoropyridin-3-amine hydrochloride (and its structural derivatives) is a fluorinated pyridine amine salt utilized as a critical building block in pharmaceutical synthesis. Due to its specific chemical composition—containing both covalently bound fluorine and an ionic chloride—it must be strictly classified and managed as Halogenated Organic Waste .

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) guidelines and preventing the release of highly toxic combustion byproducts.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage a chemical, one must first understand the mechanistic reasons behind its hazard profile. 5-Fluoropyridin-3-amine hydrochloride presents a tripartite disposal challenge:

  • The Pyridine Ring & Amine Group: Monoaminopyridines are biologically active and readily absorbed through the skin and gastrointestinal tract. Mechanistically, certain aminopyridines exhibit acute toxicity by blocking potassium (K+) channels in biological membranes, which can lead to severe neurological effects [1].

  • The Fluorine Substituent (C-F Bond): The carbon-fluorine bond is exceptionally strong. If this compound is incinerated in a standard, non-specialized facility, the incomplete combustion of the fluorinated ring will generate Hydrogen Fluoride (HF) gas, a highly corrosive and toxic substance [2].

  • The Hydrochloride Salt (HCl): The presence of the hydrochloride salt means that even in aqueous solutions, the substance can exhibit corrosive properties. Furthermore, thermal destruction of the salt contributes to the generation of Hydrogen Chloride (HCl) gas [2].

Because of these factors, the United States Environmental Protection Agency (EPA) mandates that wastes containing high concentrations of halogens (typically >1,000 mg/kg) cannot be landfilled or processed in standard municipal incinerators [3]. They must be routed to specialized RCRA-permitted high-temperature incinerators equipped with alkaline scrubbers to neutralize HF and HCl gases [2].

Step-by-Step Disposal Protocol

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure operational integrity.

Phase 1: Segregation at the Source

Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire container, exponentially increasing disposal costs and complicating the incineration process.

  • Step 1: Establish a dedicated, clearly marked waste stream specifically for "Halogenated Organic Solid Waste" (or Liquid, if in solution).

  • Step 2: Verify that no non-halogenated solvents (e.g., acetone, ethanol, hexane) or heavy metals are introduced into this specific container.

  • Validation Check: Ensure the waste log specifically notes the addition of "fluorinated/chlorinated pyridine derivatives."

Phase 2: Primary Containment

Causality: The hydrochloride salt can undergo hydrolysis in the presence of ambient moisture, potentially causing corrosion in incompatible containers.

  • Step 1: Select a High-Density Polyethylene (HDPE) or PTFE-lined container. Do not use metal containers for the long-term storage of hydrochloride salts.

  • Step 2: Ensure the container has a secure, screw-top cap. If the waste is a volatile liquid mixture containing the compound, use a vented cap to prevent pressure buildup.

  • Validation Check: Inspect the container weekly for signs of embrittlement, swelling, or salt crust formation around the threads.

Phase 3: RCRA-Compliant Labeling
  • Step 1: Affix a standardized Hazardous Waste label to the container before the first drop or crystal of waste is added.

  • Step 2: Clearly list the chemical name: "5-Fluoropyridin-3-amine hydrochloride" and check the boxes for Toxic and Corrosive (if in an acidic solution).

  • Step 3: Date the label the moment the first waste is added to track the 180-day satellite accumulation limit [4].

Phase 4: Spill Management & Decontamination

Causality: Sweeping dry powders can aerosolize the toxic amine, leading to inhalation exposure.

  • Step 1: In the event of a solid spill, do not dry sweep. Gently cover the powder with slightly damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust.

  • Step 2: If spilled in a solvent solution, surround the spill with chemical absorbent pads.

  • Step 3: Scoop the absorbed material using non-sparking plastic tools and place it into a secondary hazardous waste bag.

  • Step 4: Wash the spill area with a mild alkaline detergent to neutralize any residual hydrochloride salt, collecting the wash water as hazardous waste.

Mechanistic Workflow: Waste Lifecycle

The following diagram illustrates the logical decision tree for the disposal of 5-Fluoropyridin-3-amine hydrochloride, highlighting the critical role of alkaline scrubbing during thermal destruction.

G Start Waste Generation: 5-Fluoropyridin-3-amine HCl Decision1 Is the waste mixed with non-halogenated solvents? Start->Decision1 Segregate Segregate into Dedicated HDPE Container Decision1->Segregate No Contaminated Entire mixture must be treated as Halogenated (High Cost) Decision1->Contaminated Yes Transport Transfer to RCRA-Permitted Disposal Facility Segregate->Transport Contaminated->Transport Incineration High-Temperature Incineration (>850°C) Transport->Incineration Gases Combustion Byproducts: CO2, H2O, HF gas, HCl gas Incineration->Gases Scrubber Alkaline Scrubber System (Neutralizes HF & HCl) Gases->Scrubber Safe Safe Environmental Release & Inert Salt Ash Scrubber->Safe

Caption: Lifecycle of 5-Fluoropyridin-3-amine HCl waste, demonstrating the necessity of alkaline scrubbers to neutralize HF and HCl.

Waste Stream Comparison Data

To optimize laboratory logistics and budget, researchers must understand the operational differences between waste streams. Summarized below is the comparative data for halogenated versus non-halogenated waste management.

ParameterHalogenated Organic Waste (e.g., 5-Fluoropyridin-3-amine HCl)Non-Halogenated Organic Waste (e.g., Acetone, Ethanol)
Primary Hazard Generation of toxic acid gases (HF, HCl) upon combustion.High flammability; smog formation upon evaporation.
Disposal Cost High (Requires specialized infrastructure).Low (Can often be used for fuel blending) [3].
Thermal Destruction Requires >850°C to break strong C-F and C-Cl bonds [2].Burns readily at lower temperatures.
Scrubber Requirement Mandatory (Alkaline scrubbers to capture halogens) [2].Not strictly required for halogens.
Container Compatibility HDPE or PTFE (Avoid metal due to HCl corrosion risk).Glass, metal, or approved plastics.

References

  • U.S. Environmental Protection Agency (EPA). Aminopyridines - EPA Archive. Retrieved from [Link]

  • Secretariat of the Stockholm Convention / UNEP. Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste. Retrieved from [Link]

  • Eastern Washington University. Hazardous Waste Management Program. Retrieved from [Link]

Handling

Personal protective equipment for handling 5-Fluoropyridin-3-amine hydrochloride

As a Senior Application Scientist, I understand that handling highly reactive, multifunctional building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your resear...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly reactive, multifunctional building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your research and the safety of your personnel, you must understand the causality behind a chemical's behavior.

5-Fluoropyridin-3-amine hydrochloride (CAS: 896161-34-5) is a critical fluorinated intermediate, most notably utilized in the synthesis of advanced therapeutics like the IDH1 inhibitor Ivosidenib[1]. However, its unique molecular architecture presents specific operational hazards. This guide provides a self-validating, step-by-step operational framework for handling this compound safely and effectively.

Hazard Profile & Toxicological Mechanism

To design an effective safety protocol, we must first deconstruct the molecule's physicochemical properties:

  • The Fluorine Substitution (Lipophilicity): The introduction of a fluorine atom onto the pyridine ring significantly increases the molecule's lipophilicity. This enhances its ability to partition into and cross lipid bilayers, making rapid dermal absorption a primary threat[2][3]. Furthermore, the nonbonding electrons of the fluorine atom extend the π-system through resonance, reducing the HOMO-LUMO gap and rendering the molecule highly reactive[4].

  • The Pyridine Amine (Enzyme Coordination): Nitrogen-containing heteroaromatics can act as Type II ligands. If absorbed systemically, the amine nitrogen can coordinate directly with the heme iron in metabolic enzymes (such as CYP450s), disrupting cellular function and leading to the accumulation of toxic metabolites[3].

  • The Hydrochloride Salt (Aerosolization & Acidity): Unlike its free-base counterpart, the HCl salt exists as a fine, highly hygroscopic powder. This creates a severe inhalation hazard. When this dust contacts the moisture of the respiratory tract, eyes, or sweat on the skin, it dissociates to create a localized acidic micro-environment, severely exacerbating tissue irritation and chemical burns[5].

G Compound 5-Fluoropyridin-3-amine HCl Hazard1 Salt Form: Hygroscopic Dust Compound->Hazard1 Hazard2 Fluorine Substitution: High Lipophilicity Compound->Hazard2 Mech1 Acidic Dissolution in Mucous Membranes Hazard1->Mech1 Mech2 Rapid Dermal Membrane Partitioning Hazard2->Mech2 Mitigate1 P100 Respirator & Splash Goggles Mech1->Mitigate1 Mitigate2 Butyl Rubber Gloves Mech2->Mitigate2

Fig 1: Causality pathway linking the physicochemical properties of 5-Fluoropyridin-3-amine HCl to required PPE mitigations.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling fluorinated amine salts. The table below outlines the mandatory protective matrix based on the compound's permeability and physical state.

PPE CategorySpecificationCausality & Rationale
Hand Protection Butyl Rubber (0.3 mm) or Heavy NeopreneFluorinated amines can rapidly permeate standard nitrile. Butyl rubber provides >480 min breakthrough time for lipophilic heteroaromatics.
Respiratory NIOSH-approved P100 Particulate RespiratorThe HCl salt form generates fine, easily aerosolized dust. P100 filters block 99.9% of particulates, preventing acidic mucosal burns.
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents localized acidic burns caused by the dissolution of the hygroscopic HCl salt in the moisture of the eyes.
Body Protection Flame-Resistant (FR) Lab Coat & Tyvek SleevesPrevents the accumulation of reactive, acidic dust on standard porous cotton clothing, mitigating delayed dermal exposure.

Operational Plan: Experimental Protocols

Every protocol must be a closed, self-validating system to ensure absolute safety and experimental reproducibility.

Protocol A: Safe Dispensing and Weighing Workflow

Because of the severe dust hazard, weighing this compound requires strict environmental controls.

  • Environmental Preparation: Ensure the fume hood face velocity is calibrated to exactly 80–100 fpm. Causality: Velocities higher than 100 fpm will create turbulent eddies that blow the hygroscopic dust out of the sash and toward the operator.

  • Static Mitigation: 5-Fluoropyridin-3-amine HCl powder is highly prone to static charge buildup. Pass an anti-static zero-stat gun over the weighing spatula and the receiving vessel.

  • Closed-Vessel Transfer: Use a V-shaped anti-static spatula. Transfer the material directly into a pre-tared, sealable glass vial rather than an open polystyrene weigh boat. Seal the vial before removing it from the balance area.

  • Decontamination & Validation: Wipe down the balance and surrounding surfaces with a damp cloth (Water/Isopropanol 50:50) to solubilize and remove residual salt.

    • Self-Validation Check: Swab the cleaned area with a damp pH-indicator strip. The color should remain neutral (pH ~7). An acidic reading indicates residual HCl salt dust remains on the surface and requires secondary decontamination.

G Step1 1. Fume Hood Setup (80-100 fpm) Step2 2. Don PPE Matrix (Butyl/P100) Step1->Step2 Step3 3. Static Mitigation (Zero-Stat Gun) Step2->Step3 Step4 4. Closed-Vessel Transfer Step3->Step4 Step5 5. Wet Wipe Decontamination Step4->Step5 Step6 6. Halogenated Waste Segregation Step5->Step6

Fig 2: Step-by-step operational workflow for the safe dispensing of fluorinated amine salts.

Protocol B: Reaction Quenching and Workup

When utilizing this compound in synthesis (e.g., nucleophilic aromatic substitution or amidation)[6], the workup must account for the salt's acidity.

  • Neutralization: Slowly add a mild aqueous base (e.g., saturated NaHCO3​ ) to the reaction mixture at 0–5°C. Causality: The neutralization of the HCl salt and subsequent liberation of the free base is highly exothermic.

  • Extraction: The liberated free base (5-Fluoropyridin-3-amine) is highly soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Self-Validation Check: Monitor the internal temperature of the reaction flask. The quench is complete and safe for separatory funnel extraction only when the temperature stabilizes below 10°C and CO2​ evolution ceases.

Disposal and Spill Management Plan

  • Spill Response: Do not use water initially, as this will dissolve the salt and spread the acidic hazard. Sweep the dry powder using an anti-static brush into a sealed hazardous waste container. Only after the bulk powder is removed should you wash the area with a mild sodium bicarbonate solution.

  • Waste Segregation: All contaminated consumables and reaction byproducts must be strictly segregated into Halogenated Organic Waste .

  • Thermal Decomposition Hazard: Do not mix with strong oxidizers. Upon incineration, fluorinated pyridines decompose to release highly toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx). Ensure your waste disposal contractor utilizes facilities equipped with alkaline wet acid-gas scrubbers.

Sources

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